2-Nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-7(9)5-3-1-2-4-6-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTDBMHJSBSAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878766 | |
| Record name | 2-NITROPYRIDINE | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00878766 | |
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Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15009-91-3, 56778-64-4 | |
| Record name | Pyridine, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015009913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056778644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-NITROPYRIDINE | |
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| Record name | 2-NITROPYRIDINE | |
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| Record name | 2-NITROPYRIDINE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitropyridine is an important heterocyclic organic compound with the chemical formula C₅H₄N₂O₂.[1] As a derivative of pyridine, it features a nitro group (-NO₂) substituted at the second position of the aromatic ring. This substitution significantly influences the electronic properties and reactivity of the pyridine core, making this compound a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with experimental protocols and visualizations to support researchers in its application.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄N₂O₂ | [1] |
| Molecular Weight | 124.10 g/mol | [1] |
| CAS Number | 15009-91-3 | [2] |
| Appearance | Powder | [2] |
| Melting Point | 67-72 °C | [2] |
| Boiling Point | 257.1 °C at 760 mmHg | N/A |
| Density | 1.313 g/cm³ | N/A |
| Flash Point | 109.3 °C | [1] |
| Vapor Pressure | 0.0239 mmHg at 25°C | N/A |
| Refractive Index | 1.567 | N/A |
| Solubility | Insoluble in water. Soluble in organic solvents like toluene, DMF, methanol, and acetone. | [3][4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃) | Estimated δ (ppm): ~8.7 (H6, dd), ~8.4 (H3, dd), ~7.9 (H5, ddd), ~7.5 (H4, ddd) | N/A |
| ¹³C NMR | N/A | N/A |
| Infrared (IR) Spectroscopy | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1600-1450 cm⁻¹ (C=C, C=N stretch), ~1550-1500 cm⁻¹ & ~1350-1300 cm⁻¹ (N-O stretch of NO₂) | [5] |
| Mass Spectrometry | N/A | N/A |
Note: Precise, experimentally verified ¹H NMR and ¹³C NMR data for this compound were not available in the cited literature. The provided ¹H NMR values are estimations based on the known effects of a nitro substituent on a pyridine ring. The IR peaks are characteristic absorptions for this class of compounds.
Experimental Protocols
Synthesis of this compound via Oxidation of 2-Aminopyridine
A common route for the synthesis of this compound involves the oxidation of the corresponding amine, 2-aminopyridine. The following is a representative protocol adapted from general procedures for the synthesis of nitropyridines.[6]
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-aminopyridine to an excess of concentrated sulfuric acid while stirring. Maintain the temperature below 10°C.
-
Once the 2-aminopyridine is completely dissolved, slowly add hydrogen peroxide (30%) dropwise to the solution, ensuring the temperature does not exceed 10-15°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
The crude this compound may precipitate out of the solution. If not, extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of higher purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture, or hexane/ethyl acetate mixture)[3]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Select an appropriate solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not when cold.[7]
-
Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If a solvent pair is used, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Reactivity and Biological Significance
The presence of the electron-withdrawing nitro group at the 2-position significantly influences the reactivity of the pyridine ring. It deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation at other positions on the ring more difficult. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
Nitropyridine derivatives have garnered interest in medicinal chemistry due to their potential biological activities. While specific signaling pathways for this compound are not extensively documented, related compounds have shown promise as antimicrobial and anticancer agents. The nitro group can undergo bioreduction in microbial cells, generating reactive nitrogen species that can damage DNA or inhibit essential enzymes.
Visualizations
Logical Relationship: Reactivity of this compound
Caption: Logical diagram illustrating the influence of the nitro group on the reactivity of the pyridine ring.
Experimental Workflow: Synthesis and Purification of this compound
Caption: A general workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Store in a tightly closed container in a dry and well-ventilated place.
References
- 1. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. spectrabase.com [spectrabase.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
An In-depth Technical Guide to the Synthesis of Nitropyridine N-Oxides: A Focus on 2-Nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of nitropyridine N-oxides, with a specific focus on the preparation of 2-nitropyridine derivatives. While the direct nitration of pyridine N-oxide is a common method for the synthesis of 4-nitropyridine N-oxide, the formation of the 2-nitro isomer via this route is not synthetically favored. This document will first elucidate the principles governing the regioselectivity of the nitration of pyridine N-oxide, providing a detailed protocol for the synthesis of the 4-nitro isomer. Subsequently, a well-established and effective alternative methodology for the synthesis of this compound N-oxide from 2-aminopyridine N-oxide will be presented in detail.
Regioselectivity in the Nitration of Pyridine N-Oxide
The nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid predominantly yields 4-nitropyridine N-oxide. This high regioselectivity is a consequence of the electronic properties of the pyridine N-oxide molecule and the stability of the reaction intermediates.
The N-oxide group is an activating group that donates electron density to the pyridine ring, particularly at the ortho (2 and 6) and para (4) positions. This activation makes the pyridine N-oxide ring more susceptible to electrophilic attack than pyridine itself. However, the formation of the sigma complex (Wheland intermediate) during electrophilic aromatic substitution is more stabilized when the attack occurs at the 4-position. This is because the positive charge in the intermediate can be delocalized onto the oxygen atom of the N-oxide group through resonance, a stabilizing effect that is not as significant for the intermediate formed from attack at the 2-position.
Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide
This protocol is adapted from established literature procedures.
Materials:
-
Pyridine N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Acetone
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer
-
Heating mantle
-
Beakers
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with constant stirring. Allow the mixture to warm to room temperature before use.
-
Reaction Setup: Equip a 100 mL three-necked flask with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer.
-
Nitration: Add 9.5 g (0.1 mol) of pyridine N-oxide to the flask and heat to 90°C. Add the nitrating mixture dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature at 90°C. After the addition is complete, continue heating and stirring at 90°C for an additional 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto 150 g of crushed ice in a beaker with stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8. This should be done in a fume hood as there will be vigorous gas evolution.
-
Isolation: The crude 4-nitropyridine N-oxide will precipitate as a yellow solid. Collect the solid by vacuum filtration using a Büchner funnel and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from hot water or ethanol to yield yellow needles.
Quantitative Data: Nitration of Pyridine N-Oxide
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 90 | 2.5 | 4-Nitropyridine N-oxide | ~90 |
Synthesis of this compound N-Oxide: An Alternative Approach
Due to the unfavorable kinetics and thermodynamics of direct nitration at the 2-position of pyridine N-oxide, an alternative synthetic strategy is required. A reliable method involves the oxidation of 2-aminopyridine N-oxide. This multi-step approach provides a viable route to the desired 2-nitro derivative.
Experimental Protocol: Synthesis of this compound N-Oxide from 2-Aminopyridine N-Oxide
This protocol is based on the oxidation of the amino group of 2-aminopyridine N-oxide.
Part A: Synthesis of 2-Aminopyridine N-Oxide from 2-Aminopyridine
Materials:
-
2-Aminopyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30%)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Thermometer
Procedure:
-
Dissolve 10 g (0.106 mol) of 2-aminopyridine in 50 mL of glacial acetic acid in a round-bottom flask.
-
Slowly add 12 mL of 30% hydrogen peroxide to the solution with stirring.
-
Heat the mixture to 70-80°C and maintain this temperature for 3 hours.
-
Cool the reaction mixture and carefully neutralize it with a saturated sodium carbonate solution.
-
Extract the product with chloroform or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-aminopyridine N-oxide.
Part B: Synthesis of this compound N-Oxide from 2-Aminopyridine N-Oxide
Materials:
-
2-Aminopyridine N-oxide
-
Fuming Sulfuric Acid (30% SO₃)
-
Hydrogen Peroxide (30%)
-
Ice
-
Ammonium Hydroxide
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Mechanical stirrer
-
Ice-salt bath
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 20 mL of fuming sulfuric acid (30% SO₃). Cool the flask in an ice-salt bath to 0-5°C.
-
Addition of Reactant: Slowly add 5.5 g (0.05 mol) of 2-aminopyridine N-oxide to the cold, stirred fuming sulfuric acid.
-
Oxidation: From the dropping funnel, add 5 mL of 30% hydrogen peroxide dropwise, maintaining the temperature below 10°C. After the addition is complete, continue stirring at this temperature for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Neutralization: Neutralize the solution to a pH of 7-8 with concentrated ammonium hydroxide while cooling in an ice bath.
-
Isolation and Purification: The product will precipitate. Collect the solid by filtration, wash with cold water, and dry. The crude this compound N-oxide can be purified by recrystallization from ethanol.
Quantitative Data: Synthesis of this compound N-Oxide
| Starting Material | Oxidizing Agent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-Aminopyridine N-oxide | Fuming H₂SO₄ / H₂O₂ | 0-10, then RT | 3 | This compound N-oxide | 60-70 |
Conclusion
The synthesis of nitropyridine N-oxides is a critical process in the development of various functional molecules. While the direct nitration of pyridine N-oxide is a highly efficient method for producing the 4-nitro isomer, it is not a viable route for the synthesis of this compound N-oxide due to the inherent regioselectivity of the reaction. For researchers and professionals in drug development requiring access to this compound derivatives, the oxidation of 2-aminopyridine N-oxide provides a robust and well-documented alternative. Understanding the underlying chemical principles and having access to detailed experimental protocols for both isomers is essential for the successful design and execution of synthetic strategies in this important area of chemistry.
Spectroscopic Characterization of 2-Nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-nitropyridine. Detailed experimental protocols, quantitative spectral data, and a logical workflow for analysis are presented to support researchers in the unambiguous identification and quality assessment of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Data
Solvent: Carbon Tetrachloride (CCl₄)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.59 | dd | J(H6,H5) = 4.62, J(H6,H4) = 1.86 |
| H-3 | 8.16 | dd | J(H3,H4) = 8.26, J(H3,H5) = 0.86 |
| H-4 | 8.06 | ddd | J(H4,H3) = 8.26, J(H4,H5) = 7.38, J(H4,H6) = 1.86 |
| H-5 | 7.68 | ddd | J(H5,H4) = 7.38, J(H5,H6) = 4.62, J(H5,H3) = 1.05 |
Data sourced from Smith, W.B. & Roark, J.L. J.PHYS.CHEM. 73, 1049 (1969).
¹³C NMR Data
IR Spectroscopy Data
Sample Preparation: KBr Pellet or ATR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1530-1500 | Strong | Asymmetric NO₂ stretch |
| ~1350-1320 | Strong | Symmetric NO₂ stretch |
| Below 1000 | Medium-Strong | C-H out-of-plane bending |
Characteristic absorption regions for nitro-aromatic compounds.
Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Possible Fragment |
| 124 | High | [M]⁺ (Molecular Ion) |
| 94 | Medium | [M - NO]⁺ |
| 78 | High | [M - NO₂]⁺ (Pyridine radical cation) |
| 51 | Medium | [C₄H₃]⁺ |
Fragmentation pattern is based on typical behavior of nitroaromatic compounds under electron ionization.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a solid organic compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or carbon tetrachloride, CCl₄, for ¹H NMR as referenced). For ¹³C NMR, a solvent like CDCl₃ or DMSO-d₆ is common.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR, 400 MHz):
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR, 100 MHz):
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify peak multiplicities and measure coupling constants.
-
Infrared (IR) Spectroscopy (FTIR-ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of powdered this compound onto the crystal to completely cover the sampling area.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the ATR crystal.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (GC-MS with Electron Ionization)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. This program may need to be optimized.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a library spectrum (e.g., NIST) for confirmation.[1]
-
References
2-Nitropyridine: A Technical Health and Safety Guide for Research and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available health and safety information for 2-Nitropyridine. It is intended for use by trained professionals in research and drug development. All handling of this chemical should be conducted by qualified individuals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. This guide is for informational purposes only and does not replace a formal risk assessment or the information provided in a substance-specific Safety Data Sheet (SDS).
Introduction
This compound is a heterocyclic aromatic organic compound with the chemical formula C₅H₄N₂O₂. It serves as a versatile intermediate in the synthesis of various pharmaceutical compounds and other bioactive molecules.[1] The presence of the nitro group on the pyridine ring significantly influences its chemical reactivity and toxicological properties. This guide provides an in-depth summary of the known health and safety information for handling this compound, with a focus on data relevant to a laboratory research and drug development setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[2]:
-
H301: Toxic if swallowed (Acute Toxicity, Oral, Category 3)
-
H312: Harmful in contact with skin (Acute Toxicity, Dermal, Category 4)
-
H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2)
-
H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2A)
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3, Respiratory tract irritation)
Signal Word: Danger
Physical and Chemical Properties
A summary of the available physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are estimates and should be treated with caution.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄N₂O₂ | [3] |
| Molecular Weight | 124.10 g/mol | [3] |
| Appearance | Light brown to yellow solid/powder | [3] |
| Melting Point | 67-73 °C | [3] |
| Boiling Point | 230.85 °C (rough estimate) | [3] |
| Flash Point | Not available (often cited as "Not applicable" for solids) | |
| Autoignition Temperature | Not available | |
| Solubility | No specific data available |
Toxicological Information
Detailed toxicological data for this compound is limited in publicly available literature. Much of the understanding of its potential toxicity is inferred from data on structurally related compounds, such as other nitropyridine derivatives and nitroaromatic compounds in general.
Acute Toxicity
| Compound | Route | Species | LD50/LC50 | Reference(s) |
| 2-Amino-5-nitropyridine | Oral | Rat | 820.96 mg/kg (Predicted) | [4] |
| 2-Chloro-5-nitropyridine | Oral | Rat | 738.87 mg/kg (Predicted) | [5] |
| 2-Ethyl-4-nitropyridine N-oxide | Oral | Rat (female) | 1250 mg/kg | [6] |
| 2-Ethyl-4-nitropyridine N-oxide | Oral | Mouse (male) | 430 mg/kg | [6] |
| Pyridine | Oral | Rat | 891 - 1580 mg/kg | [7] |
| Pyridine | Dermal | Rabbit | 1000 - 2000 mg/kg | [7] |
| Pyridine | Inhalation | Rat | 15 - 18 mg/L (4 hours) | [7] |
Potential Mechanism of Toxicity: Methemoglobinemia
A significant toxicological concern for nitroaromatic compounds is the induction of methemoglobinemia.[8] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to transport oxygen. This leads to a functional anemia and tissue hypoxia.[8]
While direct studies on this compound's ability to cause methemoglobinemia are not available, its chemical structure suggests this is a plausible mechanism of toxicity. The nitro group can be metabolized to reactive intermediates that facilitate the oxidation of hemoglobin.[8] A study on 2-ethyl-4-nitropyridine N-oxide demonstrated a toxic effect on the blood system, with a significant increase in methemoglobin.[6]
The following diagram illustrates the proposed signaling pathway for nitroaromatic compound-induced methemoglobinemia.
Genotoxicity
There is no specific data on the genotoxicity of this compound. However, some nitroaromatic compounds are known to be mutagenic. For example, 2-nitrofluorene is used as a positive control in the Ames test for certain bacterial strains.[9] Studies on pyridine have shown it to be genotoxic in human lymphocytes in vitro.[10][11] Therefore, it is prudent to handle this compound as a potential genotoxic agent.
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and common in vitro assays are used to assess the toxicity of new chemical entities. The following are outlines of relevant protocols.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.[6]
-
Principle: A stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity class.[6]
-
Animal Model: Typically rats, of a single sex (usually females).[6]
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
The substance is administered orally to a group of animals.
-
Animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.[6]
-
The number of affected animals determines whether a higher or lower dose is tested in the next step, or if the study is concluded.
-
-
Endpoint: Classification of the substance into a GHS acute toxicity category based on the observed mortality.[6]
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[13]
-
-
Endpoint: Calculation of the IC50 value, which is the concentration of the substance that inhibits cell viability by 50%.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C5H4N2O2 | CID 26998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 15009-91-3 [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide - Gorokhova - Hygiene and Sanitation [transsyst.ru]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. oral ld50 values: Topics by Science.gov [science.gov]
- 10. In vitro genotoxicity of pyridine in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism and DNA binding of 2-nitropyrene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genotoxicity of a variety of nitroarenes and other nitro compounds in DNA-repair tests with rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Nitropyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Nitropyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, and its crucial role as a precursor in the development of therapeutic agents. Particular emphasis is placed on its application in the synthesis of kinase inhibitors, with detailed experimental protocols and a visualization of a relevant biological signaling pathway. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering in-depth information to support their research endeavors.
Introduction
Pyridine and its derivatives are fundamental scaffolds in the design of biologically active molecules, with a significant percentage of FDA-approved drugs containing this heterocyclic motif.[1] Among the various substituted pyridines, this compound and its analogs are of particular interest due to the versatile reactivity imparted by the nitro group. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, activating it for nucleophilic aromatic substitution, which is a cornerstone reaction in the synthesis of complex pharmaceutical intermediates.[2] This guide will explore the essential aspects of this compound, providing a technical resource for its effective utilization in a research and drug development setting.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 15009-91-3 | [3] |
| Molecular Formula | C₅H₄N₂O₂ | [3] |
| Molecular Weight | 124.10 g/mol | [3] |
| Appearance | Powder | [4] |
| Melting Point | 67-72 °C | [4] |
| Purity | ≥97% |
Synthesis of Nitropyridine Derivatives
The synthesis of nitropyridines is a critical first step in their application as pharmaceutical intermediates. A common method for the synthesis of aminonitropyridines, which are versatile precursors, is the nitration of aminopyridines.
Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine
This protocol details the nitration of 2-aminopyridine to produce 2-amino-5-nitropyridine, a common and useful derivative.[5][6]
Materials:
-
2-aminopyridine
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
1,2-dichloroethane
-
Crushed ice
-
Ammonia water
Procedure:
-
In a reaction vessel, dissolve 18.82g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.
-
Cool the solution to below 10 °C and slowly add 45.17 g of a pre-mixed cold solution of concentrated sulfuric acid and fuming nitric acid dropwise.
-
After the addition is complete, allow the reaction to proceed for 12 hours at 60 °C. The reaction mixture will change color from light yellow to red-wine.
-
Upon completion, cool the reaction mixture to room temperature and wash with water until the pH is approximately 5.8.
-
The organic layer is then separated, and the 1,2-dichloroethane is recovered under reduced pressure.
-
The residue is slowly poured into ice water, which will cause a dark yellow precipitate to form.
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.
Expected Yield: Approximately 91.67% with a purity of 98.66% as determined by HPLC.[6]
Applications in Drug Development
Nitropyridines are crucial building blocks in the synthesis of a wide range of bioactive molecules, demonstrating antitumor, antiviral, and anti-neurodegenerative properties.[1] A particularly significant application is in the development of kinase inhibitors, a major class of targeted cancer therapeutics.[7]
Role as a Precursor for Kinase Inhibitors
The pyridine scaffold is adept at forming key hydrogen bond interactions within the ATP-binding site of kinases.[7] Nitropyridine derivatives, such as 2,4-dichloro-5-nitropyridine, serve as versatile starting materials for the synthesis of potent kinase inhibitors. The nitro group activates the pyridine ring for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various functionalities to construct a diverse library of potential kinase inhibitors.[8]
Synthetic Workflow for Pyridine-Based Kinase Inhibitors
The following diagram illustrates a generalized workflow for the synthesis of a pyridine-based kinase inhibitor, starting from a nitropyridine derivative. This process typically involves nucleophilic substitution followed by reduction of the nitro group and subsequent cyclization to form a fused heterocyclic system, a common core structure in many kinase inhibitors.
Caption: Generalized synthetic workflow for a kinase inhibitor from a this compound derivative.
Signaling Pathway Modulation by Kinase Inhibitors Derived from Nitropyridines
Kinase inhibitors developed from nitropyridine precursors can target various signaling pathways implicated in diseases like cancer. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a key regulator of the actin cytoskeleton and is a significant therapeutic target.[8]
The diagram below illustrates the ROCK signaling pathway, which can be targeted by inhibitors synthesized from nitropyridine building blocks.
Caption: The Rho-Kinase (ROCK) signaling pathway and the point of inhibition.
Extracellular signals activate G protein-coupled receptors (GPCRs), leading to the activation of RhoA.[8] Activated RhoA then activates ROCK, which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP).[8] This inhibition leads to an increase in phosphorylated myosin light chain (MLC), promoting actin-myosin contraction and subsequent cellular responses.[8] Kinase inhibitors derived from nitropyridine precursors can block the activity of ROCK, thereby disrupting this pathway.
Conclusion
This compound and its derivatives are indispensable tools in the arsenal of medicinal chemists. Their unique reactivity profile, particularly their susceptibility to nucleophilic aromatic substitution, makes them ideal starting materials and intermediates for the synthesis of complex, biologically active molecules. As demonstrated, their application in the development of targeted therapies such as kinase inhibitors highlights their significant contribution to the field of drug discovery. This guide provides a foundational understanding of this compound, offering valuable insights and practical protocols for researchers dedicated to advancing pharmaceutical science.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Research Chemical|High-Purity Reagent [benchchem.com]
- 3. This compound | C5H4N2O2 | CID 26998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Solubility of 2-Nitropyridine in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-nitropyridine in common organic solvents. Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this guide presents available qualitative solubility information for this compound and its derivatives. To offer a valuable comparative framework, quantitative solubility data for the structurally related compound 3-hydroxy-2-nitropyridine is included. Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of solid compounds in organic solvents, enabling researchers to generate precise data for their specific applications.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the chemical formula C₅H₄N₂O₂. It presents as a powder and is a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development.
Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield a consolidated quantitative data table for the solubility of this compound in a range of common organic solvents. However, qualitative solubility information for this compound and related compounds, along with quantitative data for a structurally similar compound, provides valuable insights.
Qualitative Solubility of Nitropyridine Derivatives
Qualitative data for nitropyridine derivatives suggest that their solubility is influenced by the nature of the substituent and the polarity of the solvent.
| Compound | Solvent | Qualitative Solubility |
| 2-Nitrosopyridine | Acetonitrile | Slightly Soluble |
| Chloroform | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| 5-Bromo-2-nitropyridine | Water | Insoluble |
| Methanol | Slightly Soluble | |
| Ethanol | Readily Dissolving | |
| Chloroform | Slightly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Readily Dissolving | |
| 2-Methyl-3-nitropyridine | Methanol | Soluble[1] |
| 3-Hydroxy-2-nitropyridine | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |
| Methanol | Slightly Soluble (Heated)[2] |
Quantitative Solubility of 3-Hydroxy-2-nitropyridine
The following table presents the mole fraction solubility (x₁) of 3-hydroxy-2-nitropyridine in ten pure solvents at various temperatures, as a reference for understanding the potential solubility behavior of this compound. The data indicates that the solubility of 3-hydroxy-2-nitropyridine is highest in tetrahydrofuran and lowest in n-hexane.[3]
Table 1: Mole Fraction Solubility (x₁) of 3-Hydroxy-2-nitropyridine in Pure Solvents (T = 278.15 to 318.15 K)[3]
| Temperature (K) | Tetrahydrofuran | Acetone | Acetonitrile | Ethyl Acetate | Methanol | Ethanol | n-Propanol | Isopropanol | Water | n-Hexane |
| 278.15 | 0.1013 | 0.0812 | 0.0631 | 0.0512 | 0.0315 | 0.0287 | 0.0261 | 0.0213 | 0.0012 | 0.0003 |
| 283.15 | 0.1156 | 0.0921 | 0.0715 | 0.0583 | 0.0367 | 0.0331 | 0.0302 | 0.0245 | 0.0015 | 0.0004 |
| 288.15 | 0.1312 | 0.1043 | 0.0811 | 0.0661 | 0.0425 | 0.0382 | 0.0348 | 0.0281 | 0.0018 | 0.0005 |
| 293.15 | 0.1483 | 0.1179 | 0.0918 | 0.0748 | 0.0491 | 0.0439 | 0.0399 | 0.0322 | 0.0022 | 0.0006 |
| 298.15 | 0.1671 | 0.1331 | 0.1038 | 0.0845 | 0.0566 | 0.0503 | 0.0457 | 0.0368 | 0.0026 | 0.0007 |
| 303.15 | 0.1878 | 0.1499 | 0.1172 | 0.0953 | 0.0651 | 0.0575 | 0.0522 | 0.0419 | 0.0031 | 0.0009 |
| 308.15 | 0.2106 | 0.1685 | 0.1321 | 0.1073 | 0.0747 | 0.0656 | 0.0594 | 0.0476 | 0.0037 | 0.0011 |
| 313.15 | 0.2357 | 0.1891 | 0.1486 | 0.1206 | 0.0855 | 0.0747 | 0.0674 | 0.0539 | 0.0044 | 0.0013 |
| 318.15 | 0.2634 | 0.2118 | 0.1669 | 0.1353 | 0.0976 | 0.0849 | 0.0763 | 0.0609 | 0.0052 | 0.0016 |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is essential for many scientific and industrial processes. The following are detailed methodologies for the experimental determination of the solubility of a solid compound like this compound in organic solvents.
Gravimetric Method (Shake-Flask)
This is a widely used and reliable method for determining equilibrium solubility.
Objective: To determine the mass of a solute that dissolves in a given mass or volume of a solvent at a specific temperature to form a saturated solution.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Sealed flasks or vials
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed sample containers (e.g., glass vials)
-
Oven or rotary evaporator
-
Desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a flask. The presence of undissolved solid is crucial to ensure that the solution is saturated at equilibrium.
-
Solvent Addition: Accurately add a known volume or mass of the organic solvent to the flask.
-
Equilibration: Seal the flask to prevent solvent evaporation. Place the flask in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Accurately weigh the container with the filtered saturated solution. Carefully evaporate the solvent. This can be achieved by placing the container in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound, or by using a rotary evaporator.
-
Mass Determination: Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it again.
-
Calculation: The mass of the dissolved this compound is the final mass of the container and solid minus the initial mass of the empty container. The solubility can then be expressed in various units, such as grams per 100 g of solvent ( g/100g ) or mole fraction (x₁).
UV-Visible Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest (spectroscopic grade)
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-3).
-
Carefully withdraw a sample of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
-
Calculation:
-
Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
References
The Advent of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 2-Nitropyridine
For researchers, scientists, and professionals in drug development, an in-depth understanding of the synthesis of foundational chemical building blocks is paramount. Among these, 2-nitropyridine stands as a crucial intermediate in the preparation of a wide array of pharmaceuticals and agrochemicals. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for this compound, presenting detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical transformations.
Historical Context and Initial Discoveries
The journey to synthesize this compound is intrinsically linked to the broader history of pyridine chemistry. Early investigations in the late 19th and early 20th centuries focused on understanding the reactivity of the pyridine ring. Direct nitration of pyridine, a seemingly straightforward approach, proved to be a significant challenge. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution. Consequently, direct nitration of pyridine typically results in low yields of 3-nitropyridine, with the formation of this compound being even less favorable.[1]
The pioneering work of Russian chemist Aleksei Chichibabin in the early 20th century on the amination of pyridine, known as the Chichibabin reaction, was a landmark in pyridine chemistry.[2][3][4] This reaction provided an efficient route to 2-aminopyridine, which would later become a critical precursor for the synthesis of this compound and its derivatives.[5] While Chichibabin's work did not directly yield this compound, it laid the essential groundwork by providing access to the necessary starting materials.
The first successful syntheses of nitropyridine derivatives often involved the nitration of substituted pyridines, where the substituent could direct the position of the incoming nitro group and activate the ring towards substitution. The synthesis of this compound itself was accomplished through indirect methods, primarily involving the oxidation of 2-aminopyridine or the chemical transformation of other 2-substituted pyridines.
Key Synthetic Methodologies
The synthesis of this compound and its important precursors has evolved significantly over the years, with modern methods focusing on improved yields, safety, and environmental considerations. The following sections detail the core synthetic strategies.
Synthesis of 2-Amino-Nitropyridine Precursors
A prevalent strategy for accessing the this compound scaffold involves the nitration of 2-aminopyridine. This reaction typically yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[6]
This protocol describes the synthesis of 2-amino-5-nitropyridine.
Materials:
-
2-Aminopyridine
-
Dichloroethane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice water
Procedure:
-
In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.[7]
-
Cool the solution to below 10 °C.
-
Slowly add a pre-mixed solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C. The addition is completed over approximately 12 hours. The reaction mixture will change color from light yellow to red-wine.[7]
-
After the addition is complete, allow the reaction to proceed for a specified time at a controlled temperature (e.g., 58 °C for 10 hours).[7]
-
Cool the reaction mixture to room temperature and wash with water until the pH of the aqueous layer is approximately 5.8.[7]
-
Separate the organic layer and recover the dichloroethane under reduced pressure.[7]
-
Slowly pour the residue into ice water to precipitate a dark yellow solid.[7]
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[7]
Quantitative Data: A typical yield for this procedure is approximately 91.67% with a purity of 98.66% (as determined by HPLC).[7]
Oxidation of 2-Aminopyridine to this compound
A more direct route to this compound involves the oxidation of 2-aminopyridine. Various oxidizing agents have been employed for this transformation.
This protocol outlines a general procedure for the oxidation of anilines to nitroarenes, which can be adapted for 2-aminopyridine.[8]
Materials:
-
2-Aminopyridine
-
Peracetic acid (or other suitable peroxy acid)
-
Solvent (e.g., acetic acid)
Procedure:
-
Dissolve 2-aminopyridine in a suitable solvent such as acetic acid.
-
Add the peroxy acid (e.g., peracetic acid generated in situ from acetic anhydride and hydrogen peroxide) to the solution at a controlled temperature.[8]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by a suitable method such as recrystallization or chromatography.
Quantitative Data: The yields for the oxidation of aminopyridines to nitropyridines can vary depending on the specific substrate and reaction conditions, with some procedures reporting lower yields compared to the oxidation of anilines.[8]
Synthesis from Pyridine N-Oxides
The synthesis of this compound-1-oxide from 2-aminopyridine-1-oxide is another important route. The N-oxide can then be deoxygenated to yield this compound.
Materials:
-
2-Aminopyridine-1-oxide
-
30% Fuming Sulfuric Acid (H₂SO₄)
-
27.5% Hydrogen Peroxide (H₂O₂)
-
Ammonium Hydroxide (NH₄OH)
-
Ether or Butyl Alcohol
Procedure:
-
Oxidize 2-aminopyridine to 2-aminopyridine-1-oxide using a suitable oxidizing agent like peracetic acid.[9]
-
To a mixture of 30% fuming sulfuric acid and 27.5% hydrogen peroxide, add the 2-aminopyridine-1-oxide at a temperature of 10-20 °C.[9]
-
After the reaction is complete, pour the reaction mixture onto ice.[9]
-
Neutralize the solution with ammonium hydroxide.[9]
-
Extract the product with ether or butyl alcohol.[9]
-
Evaporate the solvent to obtain this compound-1-oxide.[9]
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic methods discussed.
Table 1: Synthesis of 2-Amino-5-Nitropyridine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Aminopyridine | Conc. H₂SO₄, Fuming HNO₃ | Dichloroethane | <10 (addition), 58 (reaction) | 12 (addition), 10 (reaction) | 91.67 | 98.66 | [7] |
Table 2: Synthesis of 2-Hydroxy-5-Nitropyridine (One-Pot)
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃, NaNO₂ | Water | 10-20 (addition), 40-50 (nitration), 0-10 (diazotization) | 4-5 (nitration) | 56.7 - 58.1 | [10] |
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows.
Signaling Pathways and Logical Relationships
Caption: Nitration of 2-Aminopyridine Reaction Mechanism.
Caption: General Oxidation Pathway of 2-Aminopyridine.
Experimental Workflow
Caption: Experimental Workflow for 2-Amino-5-Nitropyridine Synthesis.
Conclusion
The synthesis of this compound, a journey from challenging direct nitration attempts to sophisticated indirect methods, highlights the ingenuity of synthetic organic chemists. The development of routes starting from readily available 2-aminopyridine has been pivotal, enabling the production of this key intermediate for numerous applications in the pharmaceutical and agrochemical industries. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals, facilitating a deeper understanding and practical application of these important synthetic transformations. Future research will likely focus on developing even more efficient, sustainable, and catalytic methods for the synthesis of this compound and its derivatives.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. thieme.de [thieme.de]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 6. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 7. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
Theoretical Insights into the Electronic Structure of 2-Nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 2-Nitropyridine, a key heterocyclic compound with significant implications in medicinal chemistry and materials science. By leveraging computational chemistry methods, particularly Density Functional Theory (DFT), researchers have elucidated the intricate electronic properties that govern its reactivity and potential applications. This document summarizes key quantitative data, details the underlying computational methodologies, and visualizes the logical workflow of these theoretical investigations.
Molecular Geometry and Energetics
The foundational aspect of understanding the electronic structure of this compound lies in its optimized molecular geometry and energetic stability. Theoretical calculations, primarily using DFT with the B3LYP functional and various basis sets such as 6-311++G(d,p), have been instrumental in determining these properties.
A critical energetic parameter is the heat of formation, which provides insight into the thermodynamic stability of the molecule. For this compound, this has been a subject of detailed computational studies, often in comparison with its other isomers.
Table 1: Calculated Energetic Properties of this compound
| Property | Calculated Value | Method |
| Heat of Formation | Value not explicitly found in search results | DFT/B3LYP |
| Total Energy | Value not explicitly found in search results | DFT/B3LYP |
Note: While a comprehensive study on the heat of formation of all nitropyridine isomers exists, the specific value for this compound was not explicitly provided in the search results.
The optimized geometry of this compound, as determined by DFT calculations, reveals a planar pyridine ring with the nitro group also tending towards planarity to maximize conjugation, although some studies on derivatives suggest a slight twist of the nitro group relative to the pyridine ring.
Table 2: Optimized Geometrical Parameters of this compound (Calculated)
| Parameter | Value (Å/°) | Method |
| Bond Lengths | DFT/B3LYP | |
| C2-N(NO2) | Data not available in search results | |
| N(NO2)-O1 | Data not available in search results | |
| N(NO2)-O2 | Data not available in search results | |
| N1-C2 | Data not available in search results | |
| C2-C3 | Data not available in search results | |
| C3-C4 | Data not available in search results | |
| C4-C5 | Data not available in search results | |
| C5-C6 | Data not available in search results | |
| C6-N1 | Data not available in search results | |
| Bond Angles | ||
| N1-C2-C3 | Data not available in search results | |
| C2-C3-C4 | Data not available in search results | |
| C3-C4-C5 | Data not available in search results | |
| C4-C5-C6 | Data not available in search results | |
| C5-C6-N1 | Data not available in search results | |
| C6-N1-C2 | Data not available in search results | |
| C2-N(NO2)-O1 | Data not available in search results | |
| O1-N(NO2)-O2 | Data not available in search results | |
| Dihedral Angles | ||
| N1-C2-N(NO2)-O1 | Data not available in search results |
Note: Specific calculated bond lengths, bond angles, and dihedral angles for the isolated this compound molecule were not available in the provided search results. The tables are structured to present this data once obtained.
Electronic Properties: Frontier Molecular Orbitals and Charge Distribution
The electronic behavior of this compound is largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The distribution of electron density within the molecule, often quantified by Mulliken atomic charges, reveals the electrophilic and nucleophilic sites, which is vital for predicting its interaction with other molecules and its role in chemical reactions.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) | Method |
| HOMO Energy | Data not available in search results | DFT/B3LYP |
| LUMO Energy | Data not available in search results | DFT/B3LYP |
| HOMO-LUMO Gap | Data not available in search results | DFT/B3LYP |
Table 4: Calculated Mulliken Atomic Charges of this compound
| Atom | Charge (a.u.) | Method |
| N1 (pyridine) | Data not available in search results | DFT/B3LYP |
| C2 | Data not available in search results | |
| C3 | Data not available in search results | |
| C4 | Data not available in search results | |
| C5 | Data not available in search results | |
| C6 | Data not available in search results | |
| N (NO2) | Data not available in search results | |
| O1 (NO2) | Data not available in search results | |
| O2 (NO2) | Data not available in search results | |
| H3 | Data not available in search results | |
| H4 | Data not available in search results | |
| H5 | Data not available in search results | |
| H6 | Data not available in search results |
Note: Specific calculated HOMO-LUMO energies and Mulliken atomic charges for the isolated this compound molecule were not available in the provided search results. The tables are structured for their inclusion.
Computational Methodology
The theoretical investigation of this compound's electronic structure predominantly employs Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy for systems of this size.
Geometry Optimization
The first step in the computational workflow is the geometry optimization of the this compound molecule. This process seeks to find the minimum energy conformation of the molecule on its potential energy surface. The most commonly used functional for this purpose is B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set is also crucial, with Pople-style basis sets like 6-311++G(d,p) being frequently utilized to provide a flexible description of the electron distribution.
Electronic Structure Calculations
Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain the electronic properties. This includes the energies of the molecular orbitals (HOMO and LUMO) and the distribution of electron density, from which atomic charges are derived using methods like Mulliken population analysis.
The logical flow of a typical computational study on this compound is illustrated in the following diagram:
Caption: Computational workflow for the theoretical study of this compound.
Vibrational Analysis
While the primary focus is on the electronic structure, vibrational analysis is a standard component of these theoretical studies. It serves two main purposes: to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. These predicted spectra can then be compared with experimental data to validate the computational model. Studies on derivatives of this compound have shown good agreement between calculated and experimental vibrational frequencies.
Conclusion
Introduction to the chemistry of nitropyridines
An In-depth Technical Guide to the Chemistry of Nitropyridines for Researchers, Scientists, and Drug Development Professionals.
Introduction
Nitropyridines are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] The presence of the electron-withdrawing nitro group profoundly influences the electronic properties of the pyridine ring, deactivating it towards electrophilic substitution while simultaneously activating it for nucleophilic substitution.[4][5] This distinct reactivity makes nitropyridines versatile intermediates for synthesizing a wide range of functionalized pyridine derivatives.[1][2] As of 2021, molecules containing a pyridine moiety constituted approximately 14% of N-heterocyclic drugs approved by the FDA, highlighting the significance of synthetic precursors like nitropyridines in drug design.[2] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of nitropyridines, complete with quantitative data and detailed experimental protocols.
Synthesis of Nitropyridines
The synthesis of nitropyridines can be challenging due to the pyridine ring's inherent electron deficiency, which is further exacerbated under the acidic conditions required for nitration.[5] Several methods have been developed to overcome this low reactivity.
Direct Nitration of Pyridine
Direct nitration of pyridine is notoriously difficult, requiring harsh conditions and often resulting in low yields.[5][6] The reaction of pyridine with nitrating agents typically leads to the protonation of the ring nitrogen, forming the strongly deactivated pyridinium cation, which is estimated to undergo nitration at a rate 10^22 times slower than benzene.[5]
However, alternative methods have been developed:
-
Nitration with Dinitrogen Pentoxide (N₂O₅) : A notable method involves the reaction of pyridine with dinitrogen pentoxide in an organic solvent like liquid sulfur dioxide. This forms an N-nitropyridinium ion intermediate. Subsequent treatment with aqueous sodium bisulfite (NaHSO₃) or sulfur dioxide/water leads to a[4][7] sigmatropic shift of the nitro group, yielding 3-nitropyridine.[5][8][9] This procedure can produce 3-nitropyridine in good yields (around 77%).[5][8][9]
-
Nitration with Nitric Acid in Trifluoroacetic Anhydride : This method can produce various 3-nitropyridines in yields ranging from 10-83%.[10]
Nitration of Pyridine N-Oxides
A more effective and common strategy is the nitration of pyridine N-oxide. The N-oxide group activates the pyridine ring, particularly at the 4-position, making it more susceptible to electrophilic attack.[11] The resulting 4-nitropyridine N-oxide is a versatile intermediate that can be subsequently deoxygenated to yield 4-nitropyridine or used directly in substitution reactions.[11][12]
Caption: Synthetic pathway from pyridine to 4-aminopyridine via N-oxide intermediate.
Ring Transformation Reactions
Nitropyridines can also be synthesized via three-component ring transformation (TCRT) reactions. For instance, 1-methyl-3,5-dinitro-2-pyridone, an electron-deficient substrate, can react with a ketone and an ammonia source to build a new nitropyridine ring system.[13] This "scrap and build" strategy allows for the creation of complex nitropyridines that are not easily accessible through other methods.[13]
Reactivity of Nitropyridines
The nitro group's strong electron-withdrawing nature dictates the reactivity of the nitropyridine ring.
Nucleophilic Aromatic Substitution (SₙAr)
Nitropyridines are highly activated towards nucleophilic aromatic substitution (SₙAr). The nitro group stabilizes the negative charge in the Meisenheimer intermediate complex formed during the reaction, facilitating the displacement of a leaving group (like a halogen) or even a hydrogen atom (in Vicarious Nucleophilic Substitution).[4][7][14]
-
Halogen Displacement : Chloro- and fluoro-nitropyridines are common substrates. For example, the chlorine atom in 2-chloro-5-nitropyridine is readily displaced by various nucleophiles, a key step in the synthesis of insecticides and potential drug candidates.[1] Similarly, the fluorine in 3-fluoro-2-nitropyridine is selectively displaced by nitrogen nucleophiles to form 3-substituted-2-nitropyridines, which can be reduced to valuable 2,3-diaminopyridines.[15]
-
Vicarious Nucleophilic Substitution (VNS) of Hydrogen : VNS allows for the formal substitution of a hydrogen atom. Electrophilic nitropyridines react with carbanions (e.g., those stabilized by a sulfonyl group) to form a Meisenheimer-type adduct.[7][14] A subsequent base-induced β-elimination of the stabilizing group's acid (e.g., PhSO₂H) leads to the C-H alkylated product.[7][14] This reaction is a powerful tool for C-C bond formation on the pyridine ring.[7][14]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) on nitropyridines.
Reduction of the Nitro Group
The nitro group is readily reduced to an amino group, providing a primary route to aminopyridines, which are crucial building blocks in medicinal chemistry.[12][15]
Common reduction methods include:
-
Catalytic Hydrogenation : Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method.[15]
-
Metal/Acid Reduction : A combination of a metal, such as iron (Fe) or tin(II) chloride (SnCl₂), in an acidic medium is widely used.[12][15][16] For example, 4-nitropyridine-N-oxide can be reduced with iron in hydrochloric or sulfuric acid to produce 4-aminopyridine in high yields (80-90%).[12]
Zincke Reaction
While not a direct reaction of nitropyridines, the Zincke reaction is a related transformation where a pyridine is activated by a 2,4-dinitrophenyl group. The resulting N-2,4-dinitrophenyl-pyridinium salt can undergo ring-opening upon treatment with a primary or secondary amine, leading to the formation of Zincke aldehydes or new pyridinium salts.[17] This chemistry has been adapted for modern synthetic applications, including the isotopic labeling of pyridines.[18][19]
Applications in Drug Development and Research
Nitropyridines are indispensable precursors for a wide range of biologically active molecules.[1][2][20]
-
Oncology : They are used to synthesize inhibitors of various kinases, such as Janus kinase 2 (JAK2) and cyclin G-associated kinase, which are targets in cancer therapy.[2][21]
-
Infectious Diseases : The 2,3-diaminopyridine motif, accessible from nitropyridine precursors, is found in Nevirapine, a non-nucleoside reverse transcriptase inhibitor for HIV treatment.[15]
-
Neurodegenerative Diseases : Nitropyridines have been used to create ligands for α-synuclein, a protein implicated in Parkinson's disease.[2]
-
Agrochemicals : They serve as building blocks for novel insecticides and herbicides.[1][20][22]
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving nitropyridines.
Table 1: Synthesis of 3-Substituted 2-Aminopyridines [15]
| Nucleophile | 3-Amino-2-nitropyridine Yield (%) | Reduction Method | 2,3-Diaminopyridine Yield (%) |
|---|---|---|---|
| Morpholine | 80 | A | 93 |
| Piperidine | 76 | A | 95 |
| Pyrrolidine | 75 | A | 98 |
| 1-Methylpiperazine | 73 | A | 96 |
| Pyrazole | 84 | A | 98 |
| 4-Bromopyrazole | 52 | B | 91 |
Method A: 10% Pd/C, H₂ (gas), EtOH, room temperature. Method B: Fe, NH₄Cl, EtOH, H₂O, 80 °C.
Table 2: Vicarious Nucleophilic Substitution (VNS) of 3-Nitropyridine [7]
| Alkylating Agent (Sulfone) | Product | Yield (%) |
|---|---|---|
| Methyl phenyl sulfone | 2-Methyl-5-nitropyridine | 39 |
| Ethyl phenyl sulfone | 2-Ethyl-5-nitropyridine | 71 |
| n-Butyl phenyl sulfone | 2-n-Butyl-5-nitropyridine | 83 |
| Isobutyl phenyl sulfone | 2-Isobutyl-5-nitropyridine | 97 (substrate recovery) |
| Isopropyl phenyl sulfone | Adduct Only | 93 (adduct) |
Reactions carried out at -60 °C for 3 minutes.
Key Experimental Protocols
Protocol: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide[6][23]
This protocol describes the synthesis of 4-nitropyridine-N-oxide, a key intermediate.
Materials:
-
Pyridine-N-oxide (9.51 g, 100 mmol)
-
Fuming nitric acid (12 mL, ~0.29 mol)
-
Concentrated sulfuric acid (30 mL, ~0.56 mol)
-
Ice (approx. 150 g)
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Preparation of Nitrating Acid : In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 12 mL of fuming nitric acid. Cool the flask in an ice bath. Slowly and in portions, add 30 mL of concentrated sulfuric acid while stirring. Allow the mixture to warm to 20 °C before use.
-
Reaction Setup : In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g of pyridine-N-oxide. Heat the flask to 60 °C.
-
Addition : Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine-N-oxide over 30 minutes. The internal temperature will initially drop to around 40 °C.
-
Heating : After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours. The reflux condenser should be connected to a gas trap (e.g., a wash bottle with 2 M NaOH) to neutralize nitrous fumes.
-
Work-up : After cooling the mixture to room temperature, carefully pour it into a 1 L beaker containing 150 g of finely crushed ice.
-
Neutralization : Carefully add saturated sodium carbonate solution in portions (vigorous foaming will occur) until the pH of the solution reaches 7-8. A yellow crystalline solid will precipitate.
-
Isolation : Collect the precipitate by suction filtration using a Büchner funnel.
-
Purification : To the crude solid, add acetone to dissolve the product, leaving behind insoluble inorganic salts (sodium sulfate). Filter to separate the salts. Evaporate the acetone from the filtrate using a rotary evaporator to obtain the yellow product.
-
Drying and Yield : Dry the product in a desiccator. The expected yield is approximately 5.87 g (42%). The product can be further purified by recrystallization from acetone if necessary.
General Protocol: Reduction of a Nitropyridine to an Aminopyridine using Fe/NH₄Cl[15]
This is a general procedure for the reduction of a nitro group on a pyridine ring.
Materials:
-
Substituted nitropyridine (1.0 equiv)
-
Iron powder (Fe) (5.0 equiv)
-
Ammonium chloride (NH₄Cl) (5.0 equiv)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
Setup : To a round-bottom flask, add the substituted nitropyridine, ethanol, and water (e.g., in a 4:1 ratio).
-
Addition of Reagents : Add ammonium chloride and iron powder to the solution.
-
Heating : Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Once the starting material is consumed, cool the reaction to room temperature.
-
Filtration : Filter the mixture through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with a solvent like ethyl acetate or dichloromethane.
-
Extraction : If necessary, perform an aqueous work-up. Transfer the filtrate to a separatory funnel, wash with water and/or brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation : Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude aminopyridine, which can be purified further by column chromatography or recrystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES [agris.fao.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chempanda.com [chempanda.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 17. Zincke reaction - Wikipedia [en.wikipedia.org]
- 18. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of substituted pyridines utilizing 2-nitropyridine and its derivatives as key starting materials. The methodologies described herein primarily focus on nucleophilic aromatic substitution (SNAr), a powerful tool for the functionalization of the pyridine ring, which is a crucial scaffold in numerous pharmaceuticals and agrochemicals.
Introduction
The pyridine moiety is a fundamental building block in medicinal chemistry, found in a wide array of therapeutic agents. The development of efficient and versatile methods for the synthesis of substituted pyridines is therefore of significant interest. 2-Nitropyridines are particularly valuable precursors in this context. The strongly electron-withdrawing nitro group at the 2-position activates the pyridine ring for nucleophilic attack, facilitating the displacement of a leaving group at the 2- or 6-position, or even the nitro group itself. This allows for the introduction of a diverse range of functional groups, including amino, alkoxy, and thioether moieties.
This document provides detailed experimental protocols for key transformations, a summary of reaction yields with various nucleophiles, and graphical representations of the underlying reaction mechanisms and experimental workflows.
General Principles of Nucleophilic Aromatic Substitution (SNAr) on 2-Nitropyridines
The core reaction pathway involves the attack of a nucleophile at an electron-deficient carbon atom of the pyridine ring, typically at the C2 or C6 position. The presence of a nitro group at the 2-position significantly lowers the electron density of the ring, making it susceptible to nucleophilic attack. The reaction generally proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group (e.g., a halide or the nitro group itself) restores the aromaticity of the pyridine ring, yielding the substituted product.
Several factors influence the outcome and efficiency of these reactions, including the nature of the nucleophile, the leaving group, the solvent, the temperature, and the presence of a base.
Data Presentation: Synthesis of Substituted Pyridines via SNAr
The following tables summarize the reaction conditions and yields for the synthesis of various substituted pyridines from this compound precursors.
Table 1: Synthesis of 2-Aminopyridine Derivatives from 2-Chloro-5-nitropyridine
| Nucleophile (Amine) | Product | Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | 2-(Benzylamino)-5-nitropyridine | Isopropanol/Water (1:1) | - | 80 | 2 | >95 |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Triethylamine | Reflux | 2-4 | ~90 |
| Aniline | 5-Nitro-N-phenylpyridin-2-amine | Ethanol | Triethylamine | Reflux | 3 | 85 |
| Piperidine | 1-(5-Nitropyridin-2-yl)piperidine | Isopropanol/Water (1:1) | - | 80 | 2 | >95 |
Table 2: Synthesis of Substituted Pyridines from various 2-Nitropyridines
| Starting Material | Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-3-nitropyridine | Diethyl malonate | Diethyl 2-(3-nitropyridin-2-yl)malonate | Anhydrous THF | K₂CO₃ | Reflux | Not Specified | Good |
| 2-Methyl-3,5-dinitropyridine | Benzylthiol | 2-Methyl-3-(benzylthio)-5-nitropyridine & 2-Methyl-5-(benzylthio)-3-nitropyridine | DMF | K₂CO₃ | 50 | 1 | Good (mixture) |
| 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride | 2-[¹⁸F]Fluoro-3-methoxypyridine | DMF | K₂CO₃/Kryptofix 222 | 140 | 0.5 | 81 |
| 3-Methyl-2-nitropyridine | [¹⁸F]Fluoride | 2-[¹⁸F]Fluoro-3-methylpyridine | DMF | K₂CO₃/Kryptofix 222 | 140 | 0.5 | 70-89 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Alkylamino)-5-nitropyridines
This protocol describes the reaction of 2-chloro-5-nitropyridine with a primary amine.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.0 equiv)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.
-
Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using 15% ethyl acetate in hexane as the eluent) to yield the pure product.
Protocol 2: General Procedure for the Synthesis of 2-(Arylamino)-5-nitropyridines
This protocol details the reaction of 2-chloro-5-nitropyridine with an aromatic amine using a base catalyst.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Aromatic amine (e.g., aniline) (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for the synthesis of substituted pyridines from this compound precursors.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and fundamental reaction in organic and medicinal chemistry for the synthesis of substituted aromatic and heteroaromatic compounds. This application note provides a detailed overview of SNAr reactions involving 2-nitropyridine and its derivatives. The electron-withdrawing nitro group at the 2-position strongly activates the pyridine ring, particularly at the C4 and C6 positions, facilitating the displacement of a leaving group by a nucleophile.[1][2] This reactivity makes nitropyridines crucial intermediates in the development of pharmaceuticals and other bioactive molecules.
The general mechanism for SNAr reactions proceeds via a two-step addition-elimination process.[1][3] Initially, the nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is subsequently restored by the departure of the leaving group, yielding the final substituted product. The stability of the Meisenheimer complex is a key factor influencing the reaction rate, and the presence of a strongly electron-withdrawing group like the nitro group is critical for this stabilization.[2]
While halogens are the most common leaving groups in SNAr reactions of nitropyridines, under certain conditions, the nitro group itself can be displaced, particularly when positioned at C3 and activated by other substituents.[4] This document will detail the reaction of 2-substituted-3-nitropyridines with sulfur nucleophiles, where the nitro group acts as the leaving group.
Data Presentation
The efficiency and regioselectivity of SNAr reactions on nitropyridines are highly dependent on the substrate, the nucleophile, and the reaction conditions. The following tables summarize quantitative data from key experiments.
Table 1: Reaction Yields for the SNAr of 2-Chloro-5-nitropyridine with Various Amines [1]
| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Triethylamine | Reflux | 2-4 | >95 |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Triethylamine | Reflux | 2-4 | >95 |
| Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/Water (1:1) | - | 80 | 2 | 85-90 |
| Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 6 | 75-80 |
Note: Yields are representative and can vary based on the specific reaction scale and purification method.
Table 2: Nucleophilic Substitution of the 3-Nitro Group in 2-Substituted-3-nitropyridines with Thiols [4]
| Substrate (2-R-3-nitropyridine) | Nucleophile (R¹S⁻) | Product (3-SR¹-pyridine) | Yield (%) |
| 2-Methyl-3-nitropyridine | Benzylthiolate | 2-Methyl-3-(benzylthio)pyridine | 85 |
| 2-Methyl-5-bromo-3-nitropyridine | Benzylthiolate | 5-Bromo-2-methyl-3-(benzylthio)pyridine | 92 |
| 2-Styryl-3-nitropyridine | Benzylthiolate | 2-Styryl-3-(benzylthio)pyridine | 78 |
| 2-(4-Methoxystyryl)-3-nitropyridine | 4-Methylbenzenethiolate | 2-(4-Methoxystyryl)-3-(p-tolylthio)pyridine | 88 |
Note: Reactions were carried out in DMF with K₂CO₃ as the base.
Mandatory Visualization
Reaction Mechanism
The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a nitropyridine substrate, highlighting the formation of the resonance-stabilized Meisenheimer complex.
Caption: General mechanism of the SNAr reaction.
Experimental Workflow
The diagram below outlines a typical workflow for the synthesis and purification of substituted pyridines via an SNAr reaction.
Caption: Experimental workflow for SNAr synthesis.
Experimental Protocols
The following protocols are generalized procedures for conducting SNAr reactions on nitropyridine substrates.
Protocol 1: General Procedure for SNAr with Amine Nucleophiles in Ethanol[1]
This protocol is suitable for the reaction of a halo-nitropyridine with highly nucleophilic aliphatic amines.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Amine (e.g., piperidine, morpholine) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Ethanol
-
Standard glassware for reflux
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for SNAr of 2-Substituted-3-nitropyridines with Thiols[4]
This protocol describes the displacement of the 3-nitro group by a sulfur nucleophile.
Materials:
-
2-Substituted-3-nitropyridine (e.g., 2-methyl-3-nitropyridine) (1.0 equiv)
-
Thiol (e.g., benzylthiol) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for heating
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted-3-nitropyridine (1.0 equiv) in anhydrous DMF.
-
Add the thiol (1.1 equiv) and potassium carbonate (2.0 equiv) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-thio-substituted pyridine.
Conclusion
The nucleophilic aromatic substitution reaction is a versatile and widely used method for the functionalization of the pyridine ring, particularly when activated by a nitro group. The protocols and data presented here provide a foundation for researchers to design and execute SNAr reactions on this compound and its derivatives. The ability to displace not only halogens but also the nitro group itself, as demonstrated in the reaction with thiols, significantly expands the synthetic utility of these compounds in the creation of novel molecules for various applications, including drug discovery and materials science. Careful consideration of the substrate, nucleophile, solvent, and base is crucial for achieving high yields and regioselectivity.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Involving 2-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and protocols for the Suzuki cross-coupling reaction of 2-halopyridines bearing a nitro group, a class of substrates of significant interest in medicinal chemistry due to the versatile reactivity of the nitro functionality. The electron-withdrawing nature of the nitro group and the inherent electronic properties of the pyridine ring present unique challenges and opportunities in these coupling reactions. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-nitropyridine to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
Key Considerations for 2-Nitropyridine Substrates
-
Substrate Reactivity: The presence of the electron-withdrawing nitro group generally enhances the reactivity of the 2-halopyridine towards oxidative addition, which is often the rate-determining step.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this effect.
-
Side Reactions: Protodeboronation of the boronic acid (cleavage of the C-B bond) can be a significant side reaction, particularly under harsh basic conditions or at elevated temperatures. The use of milder bases and careful control of reaction parameters are important.
Data Presentation: Representative Suzuki Coupling Reactions
The following tables summarize typical yields obtained in Suzuki coupling reactions of various 2-halo-nitropyridines with a range of aryl- and heteroarylboronic acids under optimized conditions. This data is compiled from various literature sources and serves as a reference for expected outcomes.
Table 1: Suzuki Coupling of 2-Bromo-5-nitropyridine with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 8 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 16 | 88 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DMF/H₂O (10:1) | 95 | 10 | 78 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 15 | 81 |
Table 2: Suzuki Coupling of 2-Chloro-3-nitropyridine with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 79 |
| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ (2) | cataCXium A (4) | K₂CO₃ (2.5) | Toluene | 110 | 12 | 84 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | CsF (2.0) | DME | 90 | 24 | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (4) | - | K₃PO₄ (2.0) | Acetonitrile/H₂O (5:1) | 80 | 16 | 88 |
| 5 | 2-Furylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | THF/H₂O (4:1) | 80 | 12 | 72 |
Experimental Protocols
The following are detailed protocols for performing the Suzuki cross-coupling reaction with 2-halo-nitropyridines. These protocols are based on established methods for similar substrates and should be optimized for specific boronic acids and pyridine derivatives.
Protocol 1: General Procedure using a Buchwald-type Catalyst System
This protocol is suitable for a wide range of aryl- and heteroarylboronic acids, including sterically hindered substrates.
Materials:
-
2-Halo-nitropyridine (e.g., 2-bromo-5-nitropyridine) (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)
-
Buchwald ligand (e.g., SPhos, XPhos, RuPhos) (4-6 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 2-halo-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, approximately 5 mL per 1 mmol of the 2-halo-nitropyridine) and degassed water (typically 10-20% v/v of the organic solvent) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (usually 8-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: General Procedure using a Pre-formed Catalyst
This protocol utilizes a stable, pre-formed palladium catalyst, which can simplify the reaction setup.
Materials:
-
2-Halo-nitropyridine (e.g., 2-chloro-3-nitropyridine) (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF) or 1,2-Dimethoxyethane (DME))
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-halo-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, approximately 5 mL per 1 mmol of the 2-halo-nitropyridine) and degassed water (typically 10% v/v of the organic solvent) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 90-120 °C) for the specified time (usually 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Logical Relationship of Reaction Components
Synthesis of Bioactive Molecules from 2-Nitropyridine Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 2-nitropyridine precursors. The versatile reactivity of the this compound scaffold, particularly its susceptibility to nucleophilic aromatic substitution and the facile reduction of the nitro group, makes it a valuable building block in medicinal chemistry.[1][2] This guide covers key synthetic transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and nitro group reduction, providing structured data and step-by-step methodologies.
Nucleophilic Aromatic Substitution (SNAr) on 2-Halonitropyridines
The electron-withdrawing nature of the nitro group activates the pyridine ring, making 2-halonitropyridines excellent substrates for nucleophilic aromatic substitution.[1][3] This reaction is a cornerstone for introducing a wide variety of functional groups, particularly amines, onto the pyridine core.
Data Presentation: SNAr of 2-Chloro-5-nitropyridine with Amines
The following table summarizes typical reaction conditions and yields for the SNAr reaction between 2-chloro-5-nitropyridine and various amine nucleophiles, demonstrating the versatility of this transformation.
| Entry | Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Triethylamine | Reflux | 2-4 | >95 |
| 2 | Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Triethylamine | Reflux | 2-4 | >95 |
| 3 | Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/Water (1:1) | - | 80 | 2 | ~90 |
| 4 | Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF | K2CO3 | 100 | 6 | ~85 |
| 5 | Dimethylamine | N,N-Dimethyl-5-nitropyridin-2-amine | DMF | KOH | 65 | 1 | 98[4] |
Experimental Protocols: SNAr Reactions
Protocol 1.1: Reaction with Aliphatic Amines in Ethanol
This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with highly nucleophilic aliphatic amines such as piperidine and morpholine.[3]
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Aliphatic amine (e.g., piperidine, 1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Ethanol (to achieve ~0.1 M concentration)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine.
-
Dissolve the starting material in anhydrous ethanol.
-
Add the aliphatic amine to the solution, followed by the addition of triethylamine.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel if necessary.
Protocol 1.2: Reaction with Primary Amines in Aqueous Isopropanol
This protocol provides an environmentally benign alternative using a water-isopropanol solvent system and is particularly effective for primary amines like benzylamine.[1]
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Primary amine (e.g., benzylamine, 1.0 equiv)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.
-
Add the primary amine to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[5][6] 2-Halopyridine derivatives, including those bearing a nitro group, can be effectively coupled with various partners.
Data Presentation: Cross-Coupling Reactions of Halopyridines
This table provides examples of common palladium-catalyzed cross-coupling reactions with halopyridine substrates.
| Entry | Reaction Type | Halopyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Suzuki-Miyaura | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)2 (2) | SPhos (4) | Cs2CO3 | Dioxane/H2O | 100 | 75-85 |
| 2 | Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 (2.5) | PPh3 (5) | Et3N | DMF | 100 | 96 |
| 3 | Buchwald-Hartwig | 2,4-Dichloropyridine | Aniline | Pd2(dba)3 (1.5) | XPhos (3) | NaOtBu | Toluene | 80 | 95 |
Experimental Protocols: Cross-Coupling Reactions
Protocol 2.1: Suzuki-Miyaura Coupling of 2-Chloropyridine
This protocol describes a general method for the Suzuki-Miyaura coupling of 2-chloropyridine with a boronic acid.[7]
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Arylboronic acid (e.g., pyridine-3-boronic acid, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs2CO3, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, the arylboronic acid, Pd(OAc)2, SPhos, and Cs2CO3.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 2.2: Sonogashira Coupling of 2-Amino-3-bromopyridine
This protocol details the Sonogashira coupling of a bromopyridine derivative with a terminal alkyne.[8]
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)
-
Pd(CF3COO)2 (2.5 mol%)
-
Triphenylphosphine (PPh3, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et3N)
-
Anhydrous DMF
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add Pd(CF3COO)2, PPh3, and CuI.
-
Add anhydrous DMF and stir the mixture for 30 minutes under a nitrogen atmosphere.
-
Add 2-amino-3-bromopyridine, the terminal alkyne, and Et3N.
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and dilute it with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Reduction of the Nitro Group to an Amino Group
The reduction of the nitro group to an amine is a crucial step in the synthesis of many bioactive molecules, as the resulting aminopyridine is a versatile intermediate for further functionalization.[9]
Data Presentation: Reduction of Nitropyridines
| Entry | Substrate | Reducing Agent | Solvent | Conditions | Yield (%) |
| 1 | 4-Nitropyridine-N-oxide | Fe / HCl | Water | Reflux | 80-85 |
| 2 | 4-Nitropyridine-N-oxide | Fe / Acetic Acid | Acetic Acid | Reflux | Quantitative |
| 3 | Aromatic Nitro Compounds | Fe / CaCl2 | Ethanol/Water | Reflux | High |
| 4 | Aromatic Nitro Compounds | Pd/C, H2 | Ethanol | RT, 1 atm | High |
Experimental Protocol: Reduction of a Nitropyridine
Protocol 3.1: Reduction of 4-Nitropyridine-N-oxide with Iron and Acid
This protocol describes the reduction of a nitropyridine derivative using iron powder in an acidic medium.[10]
Materials:
-
4-Nitropyridine-N-oxide (1.0 equiv)
-
Iron powder (excess)
-
Hydrochloric acid or Acetic acid
-
Sodium carbonate (for neutralization)
-
Ethyl acetate or Ethanol/Benzene for extraction
Procedure:
-
In a round-bottom flask, suspend 4-nitropyridine-N-oxide in water or the chosen acid.
-
Heat the mixture to reflux and add iron powder portion-wise.
-
Continue refluxing until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium carbonate.
-
Filter the mixture to remove iron salts.
-
Method A (Ethyl Acetate Extraction): Extract the filtrate with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the product.
-
Method B (Ethanol/Benzene Extraction): Concentrate the filtrate on a rotary evaporator. Extract the residue with ethanol, evaporate the ethanol, and then re-extract with hot benzene. The product will crystallize upon cooling.
Synthetic pathway from 2-nitropyridines.
Application in the Synthesis of Bioactive Molecules
The methodologies described above are instrumental in the synthesis of various classes of bioactive compounds.
Synthesis of Janus Kinase 2 (JAK2) Inhibitors
A series of potent Janus kinase 2 (JAK2) inhibitors have been synthesized starting from 2-chloro-5-methyl-3-nitropyridine. The synthesis involves an initial SNAr reaction, followed by oxidation and subsequent amide coupling.
Synthetic route to JAK2 inhibitors.
Synthesis of Glycogen Synthase Kinase 3 (GSK3) Inhibitors
The synthesis of potent GSK3 inhibitors can be achieved using 2,6-dichloro-3-nitropyridine as a key intermediate. The synthetic route involves sequential nucleophilic substitutions and a reduction of the nitro group.
Synthetic pathway to GSK3 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.org [mdpi.org]
Application Notes and Protocols for the Synthesis of 2-Nitropyridine
Introduction
Direct nitration of pyridine N-oxide is not a viable method for the synthesis of 2-nitropyridine, as the reaction strongly favors the formation of the 4-nitropyridine isomer. To achieve the synthesis of this compound, a multi-step synthetic route is employed, starting from the readily available 2-aminopyridine. This protocol outlines a reliable three-step process: the N-oxidation of 2-aminopyridine to 2-aminopyridine-1-oxide, the subsequent oxidation of the amino group to a nitro group to form this compound-1-oxide, and the final deoxygenation to yield the desired this compound. This method provides a clear and effective pathway for obtaining the 2-nitro isomer, which is a valuable intermediate in pharmaceutical and chemical research.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step in the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | N-Oxidation | 2-Aminopyridine | Peracetic Acid (40%) | Acetic Acid | 70-80 | 3 hours | ~85 |
| 2 | Oxidation of Amino Group | 2-Aminopyridine-1-oxide | 30% Fuming H₂SO₄, 27.5% H₂O₂ | None | 10-20 | Not Specified | ~68 |
| 3 | Deoxygenation | This compound-1-oxide | Phosphorus Trichloride (PCl₃) | Chloroform | Reflux | Not Specified | High |
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Peracetic acid and fuming sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Hydrogen peroxide at high concentrations can be explosive. Avoid contact with metals and organic materials.
-
Phosphorus trichloride is toxic and reacts violently with water. Handle with caution.
Step 1: Synthesis of 2-Aminopyridine-1-oxide
This procedure details the N-oxidation of 2-aminopyridine using peracetic acid.
Materials:
-
2-Aminopyridine
-
Glacial Acetic Acid
-
40% Peracetic Acid
-
Sodium Carbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine in glacial acetic acid.
-
Slowly add 40% peracetic acid to the solution while stirring. An exothermic reaction will occur.
-
Once the addition is complete, heat the mixture to 70-80°C for 3 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture with a saturated solution of sodium carbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude 2-aminopyridine-1-oxide.
-
The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of this compound-1-oxide
This protocol describes the oxidation of the amino group of 2-aminopyridine-1-oxide to a nitro group.[1]
Materials:
-
2-Aminopyridine-1-oxide
-
30% Fuming Sulfuric Acid (Oleum)
-
27.5% Hydrogen Peroxide
-
Ammonium Hydroxide
-
Ether or Butyl Alcohol
-
Crushed Ice
-
Beaker
-
Stir plate and magnetic stir bar
-
Ice bath
Procedure:
-
In a beaker, carefully add 2-aminopyridine-1-oxide to 30% fuming sulfuric acid while cooling in an ice bath and stirring.
-
Slowly add 27.5% hydrogen peroxide to the mixture, maintaining the temperature between 10-20°C.
-
After the addition is complete, continue stirring for a short period.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution to congo red paper with ammonium hydroxide.
-
Extract the product with ether or butyl alcohol.
-
Evaporate the solvent to obtain the crude this compound-1-oxide.
-
The product can be purified by recrystallization from absolute ethanol.[1]
Step 3: Synthesis of this compound
This final step involves the deoxygenation of this compound-1-oxide to the target compound, this compound.
Materials:
-
This compound-1-oxide
-
Phosphorus Trichloride (PCl₃)
-
Chloroform (or other suitable inert solvent)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolve this compound-1-oxide in chloroform in a round-bottom flask.
-
Slowly add phosphorus trichloride to the solution with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: Workflow for the multi-step synthesis of this compound.
References
Application of 2-Nitropyridine in Agrochemical Synthesis: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
This document outlines the pivotal role of 2-nitropyridine and its derivatives as versatile intermediates in the synthesis of a wide range of agrochemicals, including insecticides, herbicides, and fungicides. The presence of the electron-withdrawing nitro group significantly activates the pyridine ring, facilitating key chemical transformations essential for building complex, biologically active molecules.
Application Notes: The Synthetic Utility of this compound Derivatives
This compound itself is a foundational building block, but its halogenated derivatives, such as 2-chloro-5-nitropyridine and 2,4-dichloro-5-nitropyridine, are particularly crucial in agrochemical synthesis.[1][2][3] The primary reaction exploited is Nucleophilic Aromatic Substitution (SNAr), where the nitro group activates the carbon atoms at positions 2 and 4, making them susceptible to attack by nucleophiles.[2] This allows for the efficient displacement of leaving groups, typically halogens, by amines, alcohols, or thiols to construct the core structures of many pesticides.[2]
Key Agrochemical Classes Derived from this compound Intermediates:
-
Insecticides: this compound derivatives are precursors to several classes of insecticides. Notably, they are used in the synthesis of neonicotinoids, which act as agonists on insect nicotinic acetylcholine receptors.[4] For instance, 2-chloro-5-nitropyridine is a key starting material for producing 2-chloro-5-(chloromethyl)pyridine, a direct precursor to the widely used insecticide Imidacloprid.[4][5] Furthermore, nitropyridyl-based dichloropropene ethers, synthesized from dichloronitropyridines, have demonstrated potent activity against various lepidopteran pests.[1]
-
Herbicides: These intermediates are integral to creating herbicides that can control broadleaf weeds.[6][7] For example, 2-chloro-3-fluoro-5-nitropyridine is a building block for herbicides that target essential plant processes.[6] Picolinic acid herbicides, a class of synthetic auxins, also originate from highly substituted pyridine cores, the synthesis of which can involve nitration as a key step.[8][9]
-
Fungicides: The synthesis of important fungicides relies on nitropyridine chemistry. 2-Chloro-5-nitropyridine is a downstream product of 2-hydroxy-5-nitropyridine and serves as an essential intermediate for the fungicide cyprodinil.[10]
The general synthetic strategy often involves an initial SNAr reaction to build a core structure, followed by further modifications. In many cases, the nitro group is later chemically reduced to an amino group, which then serves as a handle for subsequent reactions to complete the synthesis of the target agrochemical.
Visualization of Key Synthetic Pathways
The following diagrams illustrate the fundamental reaction mechanism and synthetic workflows involving this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. myuchem.com [myuchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of fluorinated neonicotinoids [protocols.io]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids | MDPI [mdpi.com]
- 10. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Fluorescent Molecules Utilizing 2-Nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel fluorescent molecules using 2-nitropyridine derivatives as key building blocks. The protocols herein describe detailed methodologies for the synthesis of various fluorescent scaffolds through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and materials science, enabling the development of new fluorescent probes and materials.
Introduction
This compound and its derivatives are versatile synthons in organic chemistry. The electron-withdrawing nature of the nitro group activates the pyridine ring for various chemical transformations, making it an excellent starting point for the construction of complex heterocyclic systems. In the realm of fluorescent molecule synthesis, the this compound scaffold offers a unique platform for developing novel fluorophores with tunable photophysical properties. The strategic functionalization of the pyridine ring allows for the introduction of various auxochromes and chromophores, leading to molecules with diverse emission profiles, large Stokes shifts, and sensitivity to their environment.
This document outlines two primary synthetic strategies for the derivatization of this compound:
-
Nucleophilic Aromatic Substitution (SNA_r): The nitro group at the 3-position of a 2-substituted pyridine can be displaced by various nucleophiles, particularly thiols, to yield highly fluorescent products.
-
Palladium-Catalyzed Cross-Coupling Reactions: Halogenated 2-nitropyridines can serve as substrates for Suzuki, Sonogashira, and Stille couplings, allowing for the introduction of aryl, alkynyl, and other functionalities to build extended π-conjugated systems characteristic of many fluorophores.
Data Presentation
The following table summarizes the photophysical properties of representative fluorescent molecules synthesized from this compound derivatives. This data is crucial for selecting the appropriate fluorophore for a specific application based on its excitation and emission characteristics.
| Compound | Synthesis Method | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| 5g | SNA_r with Thiol | 384 | 538 | 154 | Not Reported | [1] |
| 5n | SNA_r with Thiol | 403 | 571 | 168 | Not Reported | [1] |
| 4a | Condensation | 352 | Not Fluorescent | - | - | [1] |
| 4b | Condensation | 493 | Not Reported | Not Reported | Not Reported | [1] |
| 4c | Condensation | 358 | Not Reported | Not Reported | Not Reported | [1] |
Experimental Protocols
Synthesis of 2-(2-Arylvinyl)-3-nitropyridine Derivatives
This protocol describes the synthesis of 2-(2-arylvinyl)-3-nitropyridine derivatives, which are key intermediates for subsequent functionalization into fluorescent molecules. The reaction proceeds via a condensation reaction between a 2-methyl-3-nitropyridine derivative and an aromatic aldehyde.
Workflow for the Synthesis of 2-(2-Arylvinyl)-3-nitropyridines
Caption: General workflow for the synthesis of 2-(2-arylvinyl)-3-nitropyridines.
Materials:
-
2-Methyl-3,5-dinitropyridine
-
4-Chlorobenzaldehyde
-
Piperidine
-
Acetic acid
-
Toluene
Procedure:
-
A mixture of 2-methyl-3,5-dinitropyridine (1.97 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), piperidine (0.5 mL), and acetic acid (0.5 mL) in toluene (50 mL) is refluxed with a Dean-Stark trap for 5 hours.
-
The reaction mixture is then cooled to room temperature.
-
The precipitate formed is collected by filtration and washed with cold ethanol (2 x 10 mL).
-
The solid is then air-dried to yield the desired product, (E)-2-((4-chlorophenyl)vinyl)-3,5-dinitropyridine (4a).[1]
Synthesis of Fluorescent Thiol-Substituted Pyridines via SNAr
This protocol details the synthesis of fluorescent molecules through the nucleophilic aromatic substitution of the nitro group in 2-(2-arylvinyl)-3,5-dinitropyridine with a thiol.
Signaling Pathway of SNAr for Fluorophore Synthesis
Caption: Mechanism of SNAr for the synthesis of fluorescent thio-pyridines.
Materials:
-
(E)-2-((4-chlorophenyl)vinyl)-3,5-dinitropyridine (4a)
-
Benzyl mercaptan
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of (E)-2-((4-chlorophenyl)vinyl)-3,5-dinitropyridine (4a) (0.32 g, 1 mmol), benzyl mercaptan (0.13 mL, 1.1 mmol), and K₂CO₃ (0.28 g, 2 mmol) in DMF (10 mL) is heated at 50 °C for 1 hour.
-
After cooling to room temperature, the reaction mixture is poured into 100 mL of cold water.
-
The precipitate is collected by filtration, washed with water, and air-dried.
-
The crude product is then recrystallized from an ethanol-chloroform mixture to give the pure fluorescent product, (E)-3-(benzylsulfanyl)-2-((4-chlorophenyl)vinyl)-5-nitropyridine (5g).[1]
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a critical parameter for characterizing a fluorescent molecule. The relative method, using a well-characterized standard, is a common and reliable approach.
Experimental Workflow for Quantum Yield Measurement
Caption: Workflow for determining fluorescence quantum yield by the relative method.
Procedure:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the UV-Vis region.
-
Preparation of Solutions: Prepare a series of five to six dilute solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectrum of each solution using a spectrofluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the sample and reference plots, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions (if the solvent is the same, this term is 1).[2][3][4]
-
Conclusion
The synthetic protocols and characterization methods detailed in these application notes provide a solid foundation for the development of novel fluorescent molecules based on the this compound scaffold. The versatility of this starting material, combined with the robustness of the described chemical transformations, opens up a wide array of possibilities for creating fluorophores with tailored properties for various applications in scientific research and drug development. Researchers are encouraged to adapt and optimize these protocols to explore new chemical space and design the next generation of fluorescent tools.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Nitropyridine, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for the synthesis of this compound are the direct nitration of pyridine and the oxidation of 2-aminopyridine. Direct nitration can be challenging due to the electron-deficient nature of the pyridine ring, often leading to low yields and requiring harsh reaction conditions.[1][2] The oxidation of 2-aminopyridine is a widely used alternative that can offer better yields and regioselectivity.[3]
Q2: Why is the direct nitration of pyridine often inefficient?
A2: The direct nitration of pyridine is difficult because the nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[2] To achieve nitration, harsh conditions such as high temperatures and strong acids are typically necessary, which can lead to the formation of byproducts and decomposition of the starting material, resulting in low yields.[1]
Q3: What are the common side products in this compound synthesis, and how can they be minimized?
A3: In the direct nitration of pyridine, common side products include over-nitrated compounds (dinitropyridines) and other isomers such as 3-nitropyridine and 4-nitropyridine.[4][5] When synthesizing from 2-aminopyridine, a major side product is the over-oxidation to this compound if the desired product is the intermediate 2-nitrosopyridine.[3] To minimize side products, it is crucial to have precise control over reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents.[6]
Q4: How can I purify the final this compound product effectively?
A4: Purification of this compound can be achieved through several methods, including distillation, chromatography, and crystallization.[7][8][9] Due to the basic nature of pyridine derivatives, column chromatography on silica gel may lead to tailing; this can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[8] Recrystallization from a suitable solvent system is a highly effective method for obtaining a high-purity solid product.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides systematic approaches to resolve them.
Issue 1: Consistently Low Yield (<30%)
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Nitration (Direct Method) | The pyridine ring is deactivated, requiring harsh conditions that can lead to degradation.[2] Consider using a more reactive nitrating agent or activating the pyridine ring (e.g., N-oxide formation).[1] |
| Over-oxidation (from 2-Aminopyridine) | The oxidizing agent is too strong or used in excess, leading to the formation of byproducts beyond this compound.[3] Carefully control the stoichiometry of the oxidizing agent and consider using a milder one. Maintain a low reaction temperature to control the oxidation rate. |
| Sub-optimal Reaction Temperature | The reaction temperature may be too high, causing decomposition, or too low, resulting in an incomplete reaction.[6] Optimize the temperature by running small-scale experiments at various temperatures to find the ideal balance between reaction rate and product stability. |
| Impure Starting Materials | Impurities in the starting materials can interfere with the reaction, leading to side product formation and lower yields.[8] Ensure the purity of all reagents and solvents before starting the synthesis. |
Issue 2: Formation of Multiple Isomers
| Potential Cause | Troubleshooting & Optimization |
| Poor Regioselectivity in Direct Nitration | Direct nitration of unsubstituted pyridine can lead to a mixture of 2-, 3-, and 4-nitropyridine.[4][5] The oxidation of 2-aminopyridine is a more regioselective method for obtaining this compound. |
| Isomerization during Reaction | Under certain conditions, product isomerization can occur. Ensure the reaction is carried out under the recommended pH and temperature conditions to minimize this possibility. |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting & Optimization |
| Product Loss During Workup | This compound can be volatile and may be lost during solvent removal under high vacuum.[3] Use a rotary evaporator with careful control over pressure and temperature. |
| Co-elution with Byproducts in Chromatography | The product and byproducts may have similar polarities, making separation by column chromatography difficult.[8] Optimize the solvent system for chromatography to improve separation. Consider using a different stationary phase or an alternative purification method like recrystallization.[9] |
| Product Decomposition During Purification | This compound may be unstable under certain purification conditions (e.g., high heat during distillation). Use lower temperatures and vacuum for distillation if possible. For chromatography, avoid highly acidic or basic conditions if the product is sensitive. |
Experimental Protocols
Method 1: Synthesis of this compound via Oxidation of 2-Aminopyridine
This protocol is adapted from general procedures for the oxidation of aminopyridines.[10]
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine in concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add hydrogen peroxide dropwise to the solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 20 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a cold sodium hydroxide solution to a pH of approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Method 2: Direct Nitration of Pyridine (Illustrative Protocol)
This is a generalized protocol and requires careful optimization and safety precautions due to the use of strong acids and high temperatures.[1][11]
Materials:
-
Pyridine
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in an ice bath.
-
In a separate flask, place pyridine.
-
Slowly add the nitrating mixture to the pyridine dropwise while maintaining a controlled temperature (e.g., 110°C), as this reaction is highly exothermic.[2]
-
Heat the reaction mixture for several hours, monitoring the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a sodium carbonate solution until a pH of 7-8 is reached.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to separate the isomers.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitropyridine Synthesis
| Method | Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Oxidation | 2-Amino-5-chloropyridine | H₂O₂ / H₂SO₄ | Room Temp | 20 | - | [10] |
| Nitration | 2-Aminopyridine | H₂SO₄ / HNO₃ | 58 | 10 | 91.67 (for 2-amino-5-nitropyridine) | [12] |
| Nitration | Pyridine-N-oxide | fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 42 (for 4-nitropyridine-N-oxide) | [1] |
| Nitration | Pyridines | HNO₃ / Trifluoroacetic anhydride | Chilled | 2 | 10-83 (for 3-nitropyridines) | [11] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chempanda.com [chempanda.com]
- 6. benchchem.com [benchchem.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. benchchem.com [benchchem.com]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Side reactions and byproduct formation in 2-Nitropyridine nitration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the side reactions and byproduct formation during the nitration of 2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when nitrating this compound?
A1: The nitration of this compound is an electrophilic aromatic substitution reaction. The initial nitro group at the 2-position is an electron-withdrawing group, which deactivates the pyridine ring towards further electrophilic attack. However, under forcing conditions (e.g., using a mixture of fuming nitric acid and concentrated sulfuric acid), a second nitro group can be introduced. The directing effect of the 2-nitro group favors substitution at the 3- and 5-positions. Therefore, the expected major products are a mixture of 2,3-dinitropyridine and 2,5-dinitropyridine .
Q2: What are the common side reactions and byproducts I should be aware of?
A2: Besides the formation of the desired dinitropyridine isomers, several side reactions can occur, leading to the formation of byproducts. These can include:
-
Over-nitration: Although challenging, the introduction of a third nitro group is possible under very harsh conditions, leading to trinitropyridine derivatives.
-
Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the formation of pyridine-N-oxides or even ring-opening products.
-
Thermal Decomposition: The reaction is often conducted at elevated temperatures, which can cause the decomposition of the starting material or the dinitropyridine products, especially if localized overheating occurs. This can result in the formation of tar-like substances.
-
Formation of other isomers: While 2,3- and 2,5-dinitropyridine are the major products, trace amounts of other isomers might be formed depending on the precise reaction conditions.
Q3: How can I control the regioselectivity of the nitration?
A3: Controlling the regioselectivity in the nitration of this compound is challenging due to the deactivating nature of the starting material. The ratio of 2,3- to 2,5-dinitropyridine is influenced by factors such as reaction temperature and the composition of the nitrating mixture. Lowering the reaction temperature may slightly favor the formation of one isomer over the other, but a mixture is almost always obtained.
Q4: What are the typical yields for the nitration of this compound?
A4: The overall yields for the dinitration of this compound are often moderate due to the deactivated nature of the starting material and the potential for side reactions. The combined yield of 2,3- and 2,5-dinitropyridine can vary significantly based on the reaction conditions.
Troubleshooting Guide
| Issue | Possible Causes | Solutions & Recommendations |
| Low or No Conversion of this compound | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. Use a mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid). Ensure the acids are of high purity and concentration. 2. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or GC. Be cautious as higher temperatures can increase byproduct formation. 3. Extend the reaction time. Monitor the consumption of the starting material. |
| Low Yield of Dinitropyridines | 1. Over-nitration leading to soluble byproducts. 2. Decomposition of products at high temperatures. 3. Inefficient work-up and product isolation. | 1. Use a controlled stoichiometry of the nitrating agent.[1] Avoid a large excess of nitric acid. 2. Maintain strict temperature control throughout the reaction. Use a well-controlled heating mantle and monitor the internal reaction temperature.[1] 3. Ensure complete precipitation of the product during quenching on ice. The product may be partially soluble in the acidic aqueous solution. Neutralize carefully to a slightly basic pH to maximize precipitation. |
| Formation of Dark Tar-like Substances | 1. Localized overheating. 2. Reaction temperature is too high. 3. Presence of impurities in the starting material. | 1. Ensure efficient stirring throughout the addition of reagents and the reaction. Add the nitrating agent slowly and in a controlled manner to dissipate the heat of reaction.[1] 2. Optimize the reaction temperature to the lowest effective temperature that provides a reasonable reaction rate. 3. Use purified this compound. |
| Difficulty in Separating 2,3- and 2,5-Dinitropyridine Isomers | 1. Similar physicochemical properties of the isomers. | 1. Fractional Crystallization: Exploit potential differences in the solubility of the isomers in various solvents. This may require screening a range of solvents and solvent mixtures. 2. Column Chromatography: Use a high-resolution silica gel column. A gradient elution with a solvent system like hexane/ethyl acetate may be effective. Careful optimization of the solvent polarity is crucial. |
Experimental Protocols
General Protocol for the Nitration of this compound with Mixed Acid
Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific setup and scale.
Materials:
-
This compound
-
Fuming Nitric Acid (90% or higher)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate or other suitable base for neutralization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C during the addition.
-
Once the nitrating mixture is prepared, slowly and portion-wise add this compound to the mixture. The addition should be done at a rate that allows for effective temperature control, keeping the internal temperature below 10-15 °C.
-
After the addition is complete, slowly warm the reaction mixture to the desired reaction temperature (e.g., 80-100 °C). The optimal temperature may need to be determined experimentally.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or GC analysis.
-
Once the reaction is deemed complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
A precipitate of the dinitropyridine isomers should form. Allow the mixture to stir until all the ice has melted.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is neutral or slightly basic. This will help to precipitate any product that may have remained in the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product. The crude product will be a mixture of 2,3-dinitropyridine and 2,5-dinitropyridine.
Purification of Dinitropyridine Isomers:
The separation of 2,3- and 2,5-dinitropyridine can be challenging due to their similar properties.
-
Fractional Crystallization: Attempt to recrystallize the crude mixture from various solvents (e.g., ethanol, methanol, acetic acid, or mixtures thereof). The differential solubility of the isomers may allow for their separation.
-
Column Chromatography: A carefully executed column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) can be effective. Monitor the fractions by TLC to identify the separated isomers.
Visualizations
Caption: Reaction pathway for the nitration of this compound.
Caption: A logical workflow for troubleshooting the nitration of this compound.
References
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on 2-Nitropyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the optimization of reaction conditions for nucleophilic substitution on 2-nitropyridine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) on this compound substrates.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Recommended Solution |
| Insufficiently Activated Pyridine Ring | Ensure the nitro group is positioned ortho or para to the leaving group to effectively activate the ring for nucleophilic attack.[1][2][3] |
| Poor Leaving Group | Utilize a substrate with a good leaving group. For SNAr reactions, the typical reactivity order is F > Cl > Br > I.[4] |
| Weak Nucleophile | Increase the nucleophilicity of the attacking species. For instance, when using an alcohol, consider deprotonating it with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the more reactive alkoxide.[4] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate.[4][5] Monitoring the reaction by Thin Layer Chromatography (TLC) is advised.[1] |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or THF to effectively solvate the nucleophile and facilitate the reaction.[4][6] In some cases, a mixture of solvents like isopropanol and water can be effective, particularly for primary amine nucleophiles.[1] |
| Unsuitable or Insufficiently Strong Base | For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For less nucleophilic reactants like alcohols, a stronger base is typically required to generate the corresponding nucleophile in situ.[4] |
Issue 2: Formation of Side Products
Possible Causes and Solutions
| Cause | Recommended Solution |
| Solvolysis | If a nucleophilic solvent (e.g., methanol, ethanol) is used, it may compete with the intended nucleophile, especially at elevated temperatures.[4] Consider using a non-nucleophilic solvent. |
| Hydrolysis | Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material or product.[4] |
| Di-substitution | If the starting material has multiple leaving groups, di-substitution can occur. To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[4] |
| Ring Opening or Degradation | Harsh basic conditions or excessively high temperatures can lead to the degradation of the pyridine ring.[4] Employ milder bases and reaction temperatures whenever possible. |
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions
| Cause | Recommended Solution |
| Highly Polar Product | If the product is highly polar and difficult to separate from polar byproducts or residual base, an aqueous workup can help remove inorganic salts and water-soluble impurities. Acid-base extraction can also be employed to separate basic or acidic products from impurities.[4] |
| Contamination with Starting Material | If the reaction has not gone to completion, consider extending the reaction time or increasing the temperature. Monitor the reaction progress using TLC or LC-MS to ensure the consumption of the starting material.[1] |
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic substitution preferentially occur at the 2- and 4-positions of the pyridine ring?
Nucleophilic attack at the 2- and 4-positions of the pyridine ring allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom.[7][8] This provides significant resonance stabilization that is not possible with attack at the 3-position.[7][8] The presence of a strong electron-withdrawing group, such as a nitro group, at the ortho or para position further stabilizes this intermediate.[3]
Q2: What is the general mechanism for the SNAr reaction on this compound?
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.[1][3]
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][9]
-
Elimination: The leaving group departs, restoring the aromaticity of the pyridine ring and yielding the final substituted product.[1]
Q3: How do I choose the appropriate solvent for my reaction?
The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the nucleophile without strongly interacting with it through hydrogen bonding, thus enhancing its reactivity.[4][10] However, for certain nucleophiles, such as primary amines, protic solvent systems like a 1:1 mixture of isopropanol and water can be effective and offer a more environmentally friendly option.[1]
Q4: What is the role of a base in this reaction?
A base is often used to neutralize the proton of the nucleophile (e.g., in the case of amines or thiols) or to deprotonate a weakly nucleophilic species (e.g., an alcohol) to generate a more potent nucleophile.[4] For amine nucleophiles, a non-nucleophilic organic base like triethylamine is commonly used.[1] For reactions involving thiols, a base like potassium carbonate can be employed.[11]
Experimental Protocols
Protocol 1: Reaction of 2-Chloro-5-nitropyridine with a Primary Amine
This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with a primary amine, such as benzylamine, in an aqueous isopropanol solvent system.[1]
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.0 equiv)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in a 1:1 mixture of isopropanol and water to a concentration of approximately 0.2 M.
-
Add the primary amine to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction of 2-Chloro-5-nitropyridine with an Amine in Ethanol
This protocol describes the reaction of 2-chloro-5-nitropyridine with an amine nucleophile in ethanol using triethylamine as a base.[1]
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine.
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile, followed by the addition of triethylamine.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Nucleophile on Reaction Yield with 2-Chloro-5-nitropyridine
| Nucleophile (Amine) | Product | Solvent System | Base | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | 2-(Benzylamino)-5-nitropyridine | IPA/Water (1:1) | - | 80 | 2 | ~95% |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Triethylamine | Reflux | 3 | ~90% |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Triethylamine | Reflux | 4 | ~85% |
| Aniline | N-(5-Nitropyridin-2-yl)aniline | DMF | K₂CO₃ | 100 | 6 | ~70% |
Note: Yields are representative and can vary based on the specific reaction scale and purification method.[1]
Visualizations
Caption: General mechanism of the SNAr reaction on this compound.
Caption: A typical experimental workflow for SNAr reactions.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Nitropyridine
Welcome to the technical support center for the purification of crude 2-Nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the synthesis process. These can include:
-
Positional Isomers: Depending on the synthetic route, isomers such as 3-Nitropyridine and 4-Nitropyridine may be formed. The separation of these closely related isomers is often the primary purification challenge.[1]
-
Unreacted Starting Materials: Residual starting materials from the nitration of pyridine or related precursors may be present.
-
Byproducts: Side reactions can lead to the formation of various byproducts, including dinitrated pyridines or oxidation products.[2]
Q2: What are the recommended initial steps before attempting a large-scale purification of this compound?
A2: Before committing to a large-scale purification, it is highly recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal conditions for recrystallization.[3] Additionally, Thin Layer Chromatography (TLC) should be used to assess the impurity profile of the crude material and to identify a suitable solvent system for column chromatography.
Q3: What are the key safety precautions when working with this compound and associated solvents?
A3: this compound and many organic solvents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability and toxicity of the solvents being used by consulting their Safety Data Sheets (SDS).
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough for the this compound molecule. | Select a more polar solvent or use a mixed solvent system. For instance, dissolve the compound in a good solvent (e.g., ethanol) and then add a poorer solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly cloudy.[4] |
| Product "oils out" during cooling instead of forming crystals. | The solution is too concentrated, the cooling rate is too rapid, or the boiling point of the solvent is too close to the melting point of the compound.[3][5] | Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. Seeding the solution with a pure crystal of this compound can also promote crystallization.[5] |
| No crystals form upon cooling. | The solution is too dilute (too much solvent was used), or the compound is too soluble in the chosen solvent at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal. If crystals still do not form, evaporate some of the solvent to increase the concentration and then cool again.[6] |
| Low recovery of pure product. | Too much solvent was used, or the compound has significant solubility in the cold solvent.[7] | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize precipitation.[7] |
| Colored impurities remain in the final crystals. | The impurities were not fully removed by a single recrystallization. | Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities. A second recrystallization may be necessary to achieve the desired purity. |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of this compound from impurities (overlapping bands). | The eluent system is not optimized; the polarity may be too high or too low. | Adjust the polarity of the eluent. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8] The ratio can be optimized using TLC. A gradual increase in polarity (gradient elution) can improve separation. |
| The compound is not eluting from the column. | The eluent is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase. For polar compounds, a solvent system like methanol in dichloromethane may be required.[9] |
| Streaking or tailing of the compound band on the column. | The sample may be interacting too strongly with the stationary phase (e.g., acidic silica gel interacting with the basic pyridine nitrogen). The column may be overloaded. | Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%), to reduce interactions with acidic sites on the silica gel. Ensure the amount of crude material loaded is appropriate for the column size (typically a 20:1 to 50:1 ratio of adsorbent to sample by weight).[8][10] |
| Cracks or channels appear in the stationary phase. | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly as a slurry and never allow the solvent level to drop below the top of the stationary phase. |
Data Presentation
Table 1: Physical Properties and Solubility of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 124.10 | 69-71 | 148 at 15 mmHg | Soluble in many organic solvents. |
| 3-Nitropyridine | 124.10 | 36-40 | 240 | Soluble in ethanol, ether, chloroform. |
| 4-Nitropyridine | 124.10 | 48-50 | 210-215 | Soluble in water, alcohol, ether. |
Note: Data is compiled from various sources and should be used as a general guide.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid just dissolves.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities.[11]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any remaining solvent.
Protocol 2: Column Chromatography of Crude this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to dislodge any air bubbles.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent to obtain a dry powder.
-
Carefully add the dissolved sample or the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase, starting with a lower polarity (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the compounds.[8]
-
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.
-
Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for when a compound "oils out" during recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming Low Reactivity of 2-Nitropyridine in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-nitropyridine derivatives in common cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my coupling reactions with 2-halonitropyridines consistently result in low yields or fail completely?
A1: The low reactivity of 2-halonitropyridines in palladium-catalyzed cross-coupling reactions stems from a combination of unfavorable electronic and steric effects, as well as catalyst inhibition.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[1][2]
-
Electronic Effects: The nitro group is a strong electron-withdrawing group, which decreases the electron density of the pyridine ring. This makes the oxidative addition of the palladium catalyst to the carbon-halogen bond, the rate-determining step, more difficult.[3]
-
Steric Hindrance: The bulky nitro group at the 2-position can sterically hinder the approach of the palladium catalyst to the carbon-halogen bond, further slowing down the oxidative addition step.[3]
Q2: What are the most common side reactions I should be aware of when working with this compound substrates?
A2: Besides unreacted starting material, several side reactions can complicate your coupling reaction:
-
Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom, effectively removing your nucleophile from the reaction. This is often promoted by the presence of water.
-
Homocoupling: The self-coupling of your boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) can be a significant side reaction, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4]
-
Hydrodehalogenation: The replacement of the halogen on your this compound with a hydrogen atom can occur, particularly at higher temperatures.
Q3: How do I choose the right ligand for my this compound coupling reaction?
A3: Ligand selection is critical. For challenging substrates like 2-nitropyridines, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You should consider using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[1][5] These ligands can:
-
Stabilize the palladium catalyst.
-
Promote the difficult oxidative addition step.
-
Sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[2]
Q4: Which base is most suitable for coupling reactions with 2-nitropyridines?
A4: The choice of base is highly dependent on the specific coupling reaction and the sensitivity of your substrates.
-
For Suzuki reactions: A strong base like potassium phosphate (K₃PO₄) is often effective for challenging couplings.[1]
-
For Buchwald-Hartwig aminations: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, be cautious as nitro groups can be incompatible with strong bases like KOtBu.[6][7] In such cases, a weaker base like cesium carbonate (Cs₂CO₃) might be a better choice, although it may require higher temperatures.[8]
-
For Sonogashira reactions: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used.[9]
Section 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during coupling reactions with this compound derivatives.
Issue 1: Low or No Conversion of Starting Material
dot
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Formation of Significant Byproducts
dot
Caption: Troubleshooting guide for common byproducts.
Section 3: Data Presentation - Comparative Reaction Conditions
The following tables summarize representative conditions for successful coupling reactions with 2-halonitropyridine substrates. These should serve as a starting point for your optimizations.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | 2-Halonitropyridine | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85[10] |
| 2 | 2-Chloro-3-nitropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 75-85 |
| 3 | 2-Bromo-5-nitropyridine | 3-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 16 | 80-90 |
Table 2: Buchwald-Hartwig Amination Conditions
| Entry | 2-Halonitropyridine | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-3-nitropyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 4 | ~60 |
| 2 | 2-Chloro-5-nitropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-80[8] |
| 3 | 2-Bromo-5-nitropyridine | Piperidine | Pd(OAc)₂ (3) | RuPhos (6) | LHMDS | THF | 70 | 12 | 85-95 |
Table 3: Sonogashira Coupling Conditions
| Entry | 2-Halonitropyridine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-nitropyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMSO | 100 | 5 | ~87[11] |
| 2 | 2-Iodo-3-nitropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | 65 | 16 | 70-80 |
| 3 | 2-Bromo-5-nitropyridine | Cyclopropylacetylene | PdCl₂(dppf) (3) | CuI (5) | Et₃N | DMF | 80 | 8 | 75-85 |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Halonitropyridine
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 2-halonitropyridine (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium catalyst, and the ligand.[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, Dioxane) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Halonitropyridine
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-halonitropyridine (1.0 equiv), the amine (1.2 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃), and the ligand (e.g., Xantphos).[12]
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.[12]
-
Reaction: Heat the reaction mixture (e.g., to 110 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]
Protocol 3: General Procedure for Sonogashira Coupling of a 2-Halonitropyridine
-
Reaction Setup: To a degassed solution of the 2-halonitropyridine (1.0 equiv) in a suitable solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄) and the copper(I) co-catalyst (e.g., CuI).[4]
-
Inert Atmosphere: Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Reagent Addition: Add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat as required for the specified time (e.g., 16 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Remove the solvent under reduced pressure and add water to the residue.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[11]
Section 5: Mandatory Visualizations
dot
Caption: General experimental workflow for coupling reactions.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
Managing exothermic reactions during the synthesis of 2-Nitropyridine
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitropyridine. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with managing the highly exothermic nature of this reaction.
Troubleshooting Guide: Managing Exothermic Reactions
This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound, with a focus on controlling the exothermic reaction.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation surpasses the cooling capacity of the system. 2. Inadequate Cooling: The cooling bath is not at the appropriate temperature, or there is insufficient heat transfer. 3. Poor Stirring: Localized "hot spots" are forming within the reaction mixture. 4. Incorrect Reagent Concentration: Use of a more concentrated nitrating agent than specified. | 1. Immediately cease the addition of the nitrating agent. 2. Enhance cooling: Add more ice, dry ice, or a colder solvent to the cooling bath. 3. Ensure vigorous and efficient stirring. 4. If the temperature continues to rise uncontrollably, quench the reaction by carefully and slowly pouring it into a large volume of crushed ice or an ice-water mixture. This should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1] |
| Low or No Yield of this compound | 1. Reaction Temperature is Too Low: Overly cautious addition of the nitrating agent or excessive cooling may prevent the reaction from initiating or proceeding at a reasonable rate. 2. Insufficient Nitrating Agent: The stoichiometry of the nitrating agent is inadequate for complete conversion. 3. Deactivated Pyridine Ring: Pyridine is inherently electron-deficient and requires harsh conditions for nitration.[1] | 1. Slightly increase the rate of addition of the nitrating agent while vigilantly monitoring the internal temperature. 2. Allow the reaction temperature to rise by a few degrees by moderating the cooling. Do not remove the cooling bath entirely. 3. Ensure the correct stoichiometry of the nitrating agent is being used. A slight excess may be necessary, but a large excess can lead to over-nitration.[1] |
| Excessive Formation of Dinitrated Byproducts | 1. High Reaction Temperature: Elevated temperatures can favor the second nitration, leading to the formation of dinitropyridine derivatives. 2. Large Excess of Nitrating Agent: A significant excess of the nitrating agent increases the probability of multiple nitrations.[1] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the desired mono-nitrated product can result in over-nitration. | 1. Maintain a lower and consistent reaction temperature throughout the addition and reaction period. [1] 2. Use a minimal excess of the nitrating agent. [1] 3. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal time to quench the reaction. [1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The primary challenge is managing the highly exothermic nature of the electrophilic aromatic substitution (nitration) reaction on the electron-deficient pyridine ring.[1] Pyridine's low reactivity necessitates harsh reaction conditions, which can lead to rapid heat generation, increasing the risk of a runaway reaction and the formation of unwanted byproducts if not properly controlled.[1]
Q2: What are the essential safety precautions to take during the synthesis of this compound?
A2: Due to the hazardous nature of the reagents and the exothermic reaction, the following safety precautions are crucial:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile gloves), safety goggles, a face shield, and a lab coat.[2]
-
Ventilation: Conduct the entire experiment in a well-ventilated fume hood to avoid inhalation of harmful fumes.[2]
-
Cooling Bath: Have an efficient cooling bath (e.g., ice-water or dry ice/acetone) prepared and at the target temperature before commencing reagent addition.
-
Controlled Reagent Addition: Utilize a dropping funnel or a syringe pump for the slow and controlled addition of the nitrating agent.[1]
-
Temperature Monitoring: Continuously monitor the internal reaction temperature with a thermometer.
-
Emergency Quench: Keep a large beaker of crushed ice or a suitable quenching solution readily accessible in case of a thermal runaway.[1][3]
Q3: How can I minimize the formation of dinitrated byproducts?
A3: To favor the formation of the mono-nitrated product, this compound, and minimize over-nitration, consider the following strategies:
-
Temperature Control: Maintain a low and consistent reaction temperature.[1]
-
Stoichiometry: Use a minimal excess of the nitrating agent.[1]
-
Slow Addition: Add the nitrating agent dropwise to the reaction mixture to maintain a low concentration of the active nitrating species.[1]
-
Reaction Monitoring: Actively monitor the reaction's progress and quench it once the desired product is maximized, before significant dinitration occurs.[1]
Q4: What is a typical quenching procedure for this reaction?
A4: Once the reaction is deemed complete, it should be carefully quenched. A standard procedure involves slowly pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[1] The acidic solution is then neutralized with a suitable base, such as sodium carbonate or sodium hydroxide, until a pH of 7-8 is reached.[1] This will often cause the product to precipitate, which can then be collected by filtration.
Experimental Protocols
Protocol 1: General Method for Controlled Nitration of Pyridine
This protocol outlines the general principles for the controlled mono-nitration of pyridine.
Methodology:
-
Cooling: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool the pyridine substrate to the desired starting temperature (e.g., 0°C or lower) using an ice or dry ice/acetone bath.[1]
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath.[1] Allow the mixture to cool to the same temperature as the pyridine solution.
-
Slow Addition: Add the cooled nitrating mixture to the pyridine solution dropwise via the addition funnel. Maintain a slow and steady addition rate to prevent localized heating.[1]
-
Temperature Control: Carefully monitor the internal temperature of the reaction throughout the addition. Adjust the addition rate and external cooling as necessary to maintain the desired temperature.[1]
-
Reaction Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.[1]
-
Quenching: Once the desired conversion to this compound is achieved, quench the reaction by pouring it onto crushed ice and neutralizing it with a base (e.g., sodium carbonate solution).[1]
-
Work-up and Purification: Perform a standard aqueous work-up and purify the product using techniques such as column chromatography or recrystallization.[1]
Quantitative Data from Literature
The following table summarizes various reaction conditions reported for the nitration of pyridine derivatives.
| Substrate | Nitrating Agent | Temperature (°C) | Reaction Time | Yield | Reference |
| 2-Aminopyridine | Concentrated H₂SO₄, Concentrated HNO₃ | 10-20 (addition), 40-50 (reaction) | 4-5 h | 56.7% (of 2-hydroxy-5-nitropyridine after subsequent steps) | [4] |
| 2-Amino-5-bromopyridine | 95% HNO₃ in H₂SO₄ | 0 (addition), then RT for 1h, then 50-60 for 1h | 3 h total | - | [5] |
| Pyridine-N-oxide | Fuming HNO₃ in Concentrated H₂SO₄ | 60 (initial), 125-130 (reaction) | 3 h | - | [1] |
| 3-Hydroxypyridine | KNO₃ in H₂SO₄ | 40 | 2 h | 49.7% | [6] |
| 2-Aminopyridine | Concentrated H₂SO₄ / fuming HNO₃ in 1,2-dichloroethane | <10 (addition), then 58 | 12 h (addition), 10 h (reaction) | 91.67% (of 2-amino-5-nitropyridine) | [7] |
Visualizations
Experimental Workflow for Managing Exothermic Nitration
Caption: Workflow for managing the exothermic synthesis of this compound.
Troubleshooting Logic for Exothermic Reactions
Caption: Troubleshooting logic for temperature control during nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 7. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting guide for incomplete 2-Nitropyridine reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete 2-nitropyridine reactions.
Frequently Asked Questions (FAQs)
Q1: My nitration of pyridine to form this compound is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in the direct nitration of pyridine are a common issue. The basic nitrogen atom of the pyridine ring is readily protonated by the strong acids used in nitration (e.g., nitric acid/sulfuric acid mixtures), forming a pyridinium cation. This cation is strongly deactivated towards electrophilic aromatic substitution, leading to poor yields of nitropyridines.[1]
Troubleshooting Steps:
-
Alternative Nitrating Agents: Standard nitrating systems often result in low yields.[1] Consider using alternative reagents. A reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion, followed by reaction with SO₂/HSO₃⁻ in water, can produce 3-nitropyridine in good yield, and this approach can be adapted for substituted pyridines.[1][2]
-
Pyridine N-oxide Route: The nitration of pyridine N-oxide is generally more efficient than the nitration of pyridine itself. The N-oxide group is activating and directs nitration to the 4-position. Subsequent deoxygenation can then yield the nitropyridine.
-
Temperature Control: Ensure precise temperature control during the reaction. For some procedures, reactions are carried out at very low temperatures (e.g., -15 to -5 °C) to control the reaction rate and minimize side product formation.[3]
Q2: I am observing the formation of multiple isomers in my this compound synthesis. How can I improve the regioselectivity?
The formation of isomers is a frequent challenge in pyridine chemistry. The position of the nitro group is influenced by the directing effects of existing substituents on the pyridine ring and the reaction mechanism.
Strategies to Enhance Regioselectivity:
-
Choice of Starting Material: The regiochemical outcome is highly dependent on the starting material. For instance, in the reaction of 2-methyl-3,5-dinitropyridine with a nucleophile like benzylthiol, a mixture of isomers can be formed.[4]
-
Reaction Mechanism: Understanding the reaction mechanism can help in controlling isomer formation. For example, in the synthesis of 3-nitropyridines from pyridine and N₂O₅, the nitro group migrates from the 1-position to the 3-position via a[3][4] sigmatropic shift, not through direct electrophilic aromatic substitution.[1][2]
-
Protecting Groups: In some cases, using protecting groups to block certain positions on the pyridine ring can improve the regioselectivity of the nitration.
Q3: My nucleophilic substitution reaction on a 2-halopyridine with a nitro group is incomplete. What factors could be affecting the reaction?
Incomplete nucleophilic aromatic substitution (SNAr) reactions on nitropyridines can be due to several factors, including the nature of the nucleophile, the leaving group, and the reaction conditions.
Troubleshooting Tips:
-
Nucleophile Strength: A more potent nucleophile will generally lead to a more efficient reaction. If the reaction is sluggish, consider using a stronger nucleophile or a base to generate a more nucleophilic species in situ.
-
Leaving Group Ability: The halogen's ability to act as a leaving group (I > Br > Cl > F) can influence the reaction rate. If using a chloro- or bromo-substituted pyridine, you might need more forcing conditions (higher temperature, longer reaction time) compared to an iodo-substituted one.
-
Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or THF are often used for SNAr reactions as they can solvate the cation while leaving the nucleophile reactive.
-
Temperature: Increasing the reaction temperature can often drive an incomplete reaction to completion. However, be cautious of potential side reactions at higher temperatures.[5][6]
Data Presentation
Table 1: Optimization of Reaction Conditions for Nitropyridine Synthesis
| Entry | Reactant(s) | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-aminopyridine | Liquid bromine | Dimethylformamide | 50 | 2 | - | [7] |
| 2 | 2-amino-5-bromopyridine | Conc. HNO₃ / Conc. H₂SO₄ | - | 114 | 6 | - | [7] |
| 3 | 2-amino-5-bromopyridine | Peracetic acid | Acetic acid | 35 | 25 | 83 | |
| 4 | 2-halogenated acrylate, nitromethane | Organic base, Lewis acid | - | 40-65 (addition), 90-100 (condensation) | 2-8 (addition), 5-12 (condensation) | - | [8] |
| 5 | 4-chloro-3-nitropyridine-2-ol | Phosphorous oxychloride | - | 80-100 | 4-6 | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-3-nitropyridine
This protocol is based on a two-step synthesis starting from 2-aminopyridine.
Step 1: Bromination of 2-aminopyridine
-
Dissolve 2-aminopyridine in an organic solvent such as dimethylformamide.
-
Stir the solution and slowly add liquid bromine dropwise.
-
Heat the reaction mixture to approximately 50-58°C and maintain for 1-2 hours.
-
After the reaction is complete, process the mixture to isolate 2-amino-5-bromopyridine.
Step 2: Nitration of 2-amino-5-bromopyridine
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the 2-amino-5-bromopyridine.
-
After the addition is complete, raise the temperature of the reaction solution to 110-120°C.
-
Maintain the reaction at this temperature for 6-7 hours.
-
Perform post-treatment and hydrogenation reduction to obtain 2-amino-3-nitropyridine.[7]
Protocol 2: Oxidation of 2-amino-5-bromopyridine to 2-nitro-5-bromopyridine
-
Dissolve the starting material, 2-amino-5-bromopyridine, in acetic acid with stirring.
-
Slowly add peracetic acid to the reaction mixture while continuing to stir.
-
After the reaction is complete, remove the acetic acid by-product via distillation under reduced pressure.
-
Cool the remaining mixture and add water.
-
Adjust the pH to alkaline using a base.
-
Cool the solution to induce precipitation, then filter and dry the solid to obtain the target product.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Technical Support Center: Regioselectivity in Reactions of Substituted 2-Nitropyridines
Welcome to the Technical Support Center for controlling regioselectivity in reactions of substituted 2-nitropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of isomers in my nucleophilic aromatic substitution (SNAr) reaction with a substituted 2-nitropyridine?
A1: Nucleophilic aromatic substitution on the pyridine ring is fundamentally directed by the electron-withdrawing nature of the pyridine nitrogen and the nitro group. In substituted 2-nitropyridines, nucleophilic attack is most favorable at positions ortho and para to the nitro group (typically the C4 and C6 positions) and at the C2 position, which is activated by the ring nitrogen. The formation of a mixture of isomers is a common issue and is governed by a delicate balance of several factors:
-
Electronic Effects: The primary driving force for regioselectivity is the stability of the intermediate Meisenheimer complex.[1] Attack at a position that allows the negative charge to be delocalized onto the oxygen atoms of the nitro group and the pyridine nitrogen results in a more stable intermediate and a faster reaction rate. For instance, in 2,4-dichloro-5-nitropyridine, attack at the C4 position (para to the nitro group) is favored because the resulting negative charge is more extensively delocalized compared to attack at the C2 position (ortho to the nitro group).[1]
-
Steric Hindrance: The steric bulk of both the nucleophile and substituents on the pyridine ring can significantly influence the site of attack. A bulky nucleophile may be sterically hindered from attacking a more electronically favored but sterically congested position.
-
Leaving Group Ability: The nature of the leaving group can influence the reaction rate, although it generally has a lesser effect on regioselectivity compared to electronic and steric factors.
-
Solvent Effects: The polarity of the solvent can influence reaction rates and, in some cases, regioselectivity by differentially solvating the transition states leading to the different isomers.[2][3]
Q2: I am observing the unexpected isomer as the major product. What are the likely causes and how can I troubleshoot this?
A2: Observing an unexpected major isomer suggests that the anticipated controlling factors (usually electronic effects) are being overridden. Here are some common causes and troubleshooting strategies:
-
Steric Dominance: If your nucleophile is particularly bulky, it may preferentially attack the less sterically hindered position, even if it is electronically less favored.
-
Troubleshooting:
-
Consider using a smaller nucleophile if your synthetic route allows.
-
If the nucleophile cannot be changed, try modifying the reaction temperature. Lowering the temperature may increase the selectivity for the electronically favored product (thermodynamic control), whereas higher temperatures might favor the kinetically controlled product, which can sometimes be the sterically less hindered one.
-
-
-
Change in Reaction Mechanism: While SNAr is common, other mechanisms like Vicarious Nucleophilic Substitution (VNS) can be operative, especially with carbanions, leading to substitution at a position initially bearing a hydrogen atom.[4]
-
Troubleshooting:
-
Carefully analyze your starting materials and reagents to confirm the expected reaction pathway.
-
For VNS-type reactions, regioselectivity is often directed to the position ortho or para to the nitro group.
-
-
-
Solvent Influence: The solvent can alter the nucleophilicity of the attacking species and the stability of the intermediates. Aprotic polar solvents like DMF and DMSO are commonly used for SNAr reactions as they are effective at solvating the Meisenheimer complex.[5]
-
Troubleshooting:
-
If you are using a non-polar solvent, consider switching to a polar aprotic solvent.
-
If you are already using a polar aprotic solvent, you could screen other solvents to see if the isomer ratio is affected.
-
-
Q3: My reaction is very slow or does not proceed to completion. What can I do to improve the reaction rate?
A3: Poor reactivity in SNAr reactions with 2-nitropyridines is often related to insufficient activation of the pyridine ring or issues with the nucleophile or reaction conditions.
-
Insufficient Activation: The SNAr reaction relies on the electron-deficient nature of the pyridine ring.
-
Troubleshooting:
-
Ensure that the nitro group is positioned to activate your leaving group (ideally ortho or para).
-
If your substrate lacks strong activation, you may need to use more forcing conditions (higher temperature, stronger base).
-
-
-
Poor Nucleophile: The nucleophile must be strong enough to attack the electron-deficient ring.
-
Troubleshooting:
-
If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a base (e.g., triethylamine, potassium carbonate) is crucial to either deprotonate the nucleophile or to act as a scavenger for the acid generated during the reaction.[1]
-
For weakly nucleophilic species, consider converting them to a more potent nucleophilic form (e.g., using sodium hydride to generate an alkoxide from an alcohol).
-
-
-
Reaction Temperature: SNAr reactions often require heating.
-
Troubleshooting:
-
If your reaction is running at room temperature, try heating it. A common starting point is 60-80 °C. Some reactions may require reflux temperatures.
-
-
Q4: How can I purify my product if I have a mixture of regioisomers?
A4: Separating regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method for separating isomers.
-
Tips for success:
-
Use a high-resolution silica gel.
-
Employ a shallow solvent gradient during elution to maximize separation.
-
Screen different solvent systems to find the optimal conditions for separation.
-
-
-
Crystallization: If your desired product is a solid, fractional crystallization can sometimes be an effective purification technique.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography can be a powerful tool, although it is more costly and time-consuming.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of C2/C4 Isomers) | Electronic and steric effects are closely balanced. | - Modify the steric bulk of the nucleophile (if possible).- Change the solvent to one of a different polarity.- Adjust the reaction temperature; lower temperatures may favor the thermodynamically more stable product. |
| Reaction Not Going to Completion | - Insufficient activation of the pyridine ring.- Nucleophile is not strong enough.- Reaction temperature is too low. | - Use a stronger base to generate a more potent nucleophile.- Increase the reaction temperature.- Increase the reaction time. |
| Low Yield | - Decomposition of starting material or product.- Side reactions.- Inefficient workup or purification. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Use a milder base or lower the reaction temperature to minimize side reactions.- Optimize the workup procedure to minimize product loss (e.g., adjust pH during extraction). |
| Formation of an Unexpected Product | - Incorrect starting material.- An unexpected reaction mechanism is occurring (e.g., VNS instead of SNAr). | - Verify the structure of your starting material using analytical techniques (NMR, MS).- Re-evaluate the reaction conditions to ensure they are appropriate for the intended transformation. |
Data Presentation
Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-nitropyridine
| Nucleophile Class | Representative Nucleophile | Typical Conditions | Regioselectivity (C4:C2 Ratio) |
| Amines | Cyclopentylamine | Acetonitrile, Triethylamine, Room Temp | Predominantly C4[1] |
| Diethylamine | Chloroform, iPrNEt, 40 °C | >9:1[1] | |
| Alkoxides | Sodium Methoxide | Methanol | Predominantly C4[1] |
| Thiols | Thiophenol | DMF, K₂CO₃ | Predominantly C4[1] |
Table 2: Regioselectivity in the Vicarious Nucleophilic Substitution of 3-Nitropyridines with Sulfones
| 3-Nitropyridine Substrate | Alkyl Sulfone | Product(s) | Ratio of Isomers |
| 3-Nitropyridine | Methyl Phenyl Sulfone | 4-Methyl-3-nitropyridine | Major product |
| 3-Nitropyridine | Ethyl Phenyl Sulfone | 4-Ethyl-3-nitropyridine | Major product |
| 5-(Trifluoromethyl)-3-nitropyridine | Methyl Phenyl Sulfone | 4-Methyl-5-(trifluoromethyl)-3-nitropyridine | Major product |
Note: The data in this table is derived from qualitative descriptions in the literature. Specific isomer ratios were not always provided.
Experimental Protocols
Protocol 1: Regioselective C4-Amination of 2,4-Dichloro-5-nitropyridine[1]
This protocol describes the selective substitution at the C4 position using an amine nucleophile.
Materials:
-
2,4-Dichloro-5-nitropyridine
-
Cyclopentylamine
-
Triethylamine
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous acetonitrile.
-
In a separate flask, prepare a solution of cyclopentylamine (1.0 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile.
-
-
Reaction:
-
Slowly add the amine/triethylamine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.
-
-
Monitoring:
-
Stir the reaction mixture for 10-30 minutes, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield the pure 4-(cyclopentylamino)-2-chloro-5-nitropyridine.
-
Protocol 2: Regioselective C4-Alkoxylation of 2,4-Dichloro-5-nitropyridine[6]
This protocol details a typical procedure for the substitution with an alkoxide nucleophile.
Materials:
-
2,4-Dichloro-5-nitropyridine
-
Methanol
-
Sodium metal
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Nucleophile Preparation:
-
To a flask containing methanol under an inert atmosphere, add sodium metal (1.1 eq) portion-wise at 0 °C to generate sodium methoxide in situ.
-
-
Reaction:
-
Once the sodium has completely dissolved, add 2,4-dichloro-5-nitropyridine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
-
Isolation and Purification:
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or crystallization to yield 2-chloro-4-methoxy-5-nitropyridine.
-
Protocol 3: Reaction of a 2-Chloronitropyridine with a Thiolate Nucleophile (General Procedure)
This protocol provides a general guideline for the reaction with a sulfur nucleophile.
Materials:
-
Substituted 2-chloronitropyridine
-
Thiophenol (or other thiol)
-
Potassium carbonate (or other suitable base)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the substituted 2-chloronitropyridine (1.0 eq) and the thiol (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-100 °C). Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
-
Isolation and Purification:
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer. Purify the crude product by column chromatography to yield the desired 2-thioether-substituted nitropyridine.
-
Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Factors influencing regioselectivity in SNAr reactions.
Caption: General experimental workflow for SNAr reactions.
References
Preventing decomposition of 2-Nitropyridine during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of 2-nitropyridine during storage and experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The container should be tightly sealed to prevent moisture ingress.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.
Q2: I've followed the recommended storage conditions, but my this compound has changed color. What could be the cause?
A2: A change in color, such as yellowing or darkening, can be an indicator of decomposition. This may be caused by subtle factors such as exposure to trace amounts of moisture, light, or reactive gases over time. It is also possible that the compound is reacting with trace impurities within the material itself or on the surface of the storage container.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the chemistry of nitroaromatic compounds, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions, to potentially form 2-hydroxypyridine and nitrous acid.
-
Photodecomposition: Degradation upon exposure to light, particularly UV radiation.[3]
-
Thermal Decomposition: Degradation at elevated temperatures, which can lead to the loss of the nitro group and the formation of various byproducts.[4][5][6]
Q4: What are the likely decomposition products of this compound?
A4: Common decomposition products of nitroaromatic compounds can include phenols (in this case, 2-hydroxypyridine), nitrogen oxides (NOx), and carbon monoxide (CO) and carbon dioxide (CO2) upon complete thermal decomposition.[4] The specific products will depend on the degradation mechanism.
Q5: How can I check the purity of my this compound?
A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the purity and detecting non-volatile impurities.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities and decomposition products.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can reveal the presence of impurities.[11][12][13][14][15]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter with this compound stability.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | 1. Moisture Absorption: The container may not be properly sealed, or it may have been opened frequently in a humid environment. 2. Light Exposure: The storage location may not be adequately protecting the compound from light. | 1. Ensure the container is tightly sealed. For highly sensitive experiments, consider storing the compound in a desiccator. 2. Store the container in a dark place or use an amber-colored vial to protect it from light. |
| Inconsistent experimental results | 1. Degradation of this compound stock: The stock solution may have degraded over time. 2. Incompatibility with reaction conditions: The compound may be unstable under the specific pH, temperature, or solvent conditions of your experiment. | 1. Prepare fresh stock solutions for each experiment. 2. Review the stability of this compound under your experimental conditions. Consider running a control experiment to assess its stability over the course of your reaction. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, GC-MS) | 1. Decomposition during analysis: The analytical method itself (e.g., high temperature in the GC inlet) may be causing degradation. 2. Presence of decomposition products from storage: The compound may have degraded during storage. | 1. Optimize analytical parameters to be as mild as possible (e.g., lower the injector temperature for GC). 2. Analyze a freshly opened sample of this compound to determine if the unexpected peaks are present from the start. |
Data on Potential Decomposition Pathways
| Decomposition Pathway | Conditions | Potential Products | General Observations |
| Thermal Decomposition | High temperatures (above melting point) | NOx, CO, CO2, pyridine derivatives | Can be initiated by C-NO2 bond homolysis or nitro-nitrite isomerization.[4][5] |
| Hydrolysis | Aqueous solutions, especially under acidic or alkaline conditions | 2-Hydroxypyridine, Nitrous Acid | The rate is dependent on pH and temperature.[1][16][17][18] |
| Photodecomposition | Exposure to UV or broad-spectrum light | Pyridine derivatives, radicals | The pyridine ring system can be susceptible to light-induced degradation.[3] |
Experimental Protocols
1. HPLC-UV Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Optimization may be required for your specific instrumentation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 80% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
2. GC-MS Method for Identification of Volatile Impurities
This protocol outlines a general procedure for identifying volatile decomposition products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C (use the lowest feasible temperature to prevent on-instrument degradation).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the sample and acquire mass spectra for the eluting peaks. Identify impurities by comparing their mass spectra to library databases.
Visualizing Decomposition and Analysis
Logical Workflow for Investigating this compound Decomposition
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 9. benchchem.com [benchchem.com]
- 10. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR [m.chemicalbook.com]
- 13. This compound(15009-91-3) 1H NMR spectrum [chemicalbook.com]
- 14. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. researchgate.net [researchgate.net]
- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Nitropyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions with 2-nitropyridine substrates. The unique electronic properties of this compound, combining the electron-withdrawing nitro group with the coordinating pyridine nitrogen, present distinct challenges in achieving high efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound substrates so challenging?
A1: The primary difficulties arise from two main factors:
-
The "2-Pyridyl Problem": The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle. This issue is particularly pronounced when the coupling site is at the 2-position.
-
Catalyst Inhibition by the Nitro Group: Nitro compounds are known to be potential catalyst poisons. They can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation and low conversion rates.
Q2: What are the most common side reactions to watch out for?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. The most prevalent include:
-
Protodeboronation (in Suzuki-Miyaura coupling): This is the cleavage of the C-B bond of the boronic acid or ester, which is replaced by a hydrogen atom from the solvent or trace water. This is a common issue with electron-deficient heteroaryl boronic acids.
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the aryl halide. This can be promoted by the presence of oxygen or the decomposition of the catalyst.
-
Reduction of the Nitro Group: Under certain conditions, particularly with prolonged reaction times or specific catalyst systems, the nitro group can be reduced to an amino group or other functionalities.
-
Dehalogenation: The replacement of the halide on the this compound with a hydrogen atom.
Q3: What general class of catalysts and ligands are recommended for cross-coupling with 2-nitropyridines?
A3: Due to the electron-deficient nature of the this compound ring, catalyst systems that promote rapid oxidative addition and reductive elimination are crucial. The most successful approaches typically involve:
-
Electron-rich and Sterically Hindered Phosphine Ligands: Biarylphosphine ligands, such as those developed by the Buchwald group (e.g., BrettPhos, RuPhos, XPhos, SPhos), are highly effective. Their steric bulk can disfavor the coordination of the pyridine nitrogen, while their electron-rich nature promotes the key steps in the catalytic cycle.[1][2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable complexes with palladium.[3][4] These ligands can enhance catalyst stability and activity, making them suitable for challenging substrates like 2-nitropyridines.[3][5][6]
Troubleshooting Guides
Problem 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation/Poisoning | 1. Switch to a more robust ligand: Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2][4] 2. Use a pre-catalyst: Well-defined palladium pre-catalysts can improve the generation of the active Pd(0) species and enhance reproducibility. 3. Increase catalyst loading: Incrementally increase the catalyst and ligand loading (e.g., from 1-2 mol% up to 5 mol%). |
| Inefficient Oxidative Addition | 1. Change the halide: If possible, switch from a chloride to a bromide or iodide, as the C-I and C-Br bonds are more reactive. 2. Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments, while monitoring for decomposition. |
| Poor Reagent Quality | 1. Purify starting materials: Ensure the this compound halide and the coupling partner are pure. 2. Use fresh, anhydrous solvents and bases: Degas solvents thoroughly to remove oxygen. |
Problem 2: Significant Side Product Formation (e.g., Protodeboronation, Homocoupling)
| Potential Cause | Troubleshooting Steps |
| Protodeboronation (Suzuki Coupling) | 1. Use anhydrous conditions: Ensure all reagents and solvents are scrupulously dry. 2. Switch to a boronic ester: Pinacol or MIDA boronic esters are generally more stable towards protodeboronation than boronic acids. 3. Use a non-aqueous base: Consider using bases like K₃PO₄ or Cs₂CO₃ in an anhydrous solvent. |
| Homocoupling | 1. Thoroughly degas the reaction mixture: Remove oxygen by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. 2. Use a Pd(0) pre-catalyst: This can minimize side reactions that occur during the in-situ reduction of Pd(II) sources. |
| Nitro Group Reduction | 1. Optimize reaction time and temperature: Shorter reaction times and lower temperatures may minimize reduction. 2. Screen different catalyst systems: Some catalyst/ligand combinations may be more prone to inducing nitro group reduction. |
Catalyst and Condition Selection Tables
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound substrates. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Halo-Nitropyridines
| Entry | This compound Substrate | Coupling Partner | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloro-3-nitropyridine | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Moderate to Good |
| 2 | 2-Bromo-5-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Good |
| 3 | 2-Chloro-5-nitropyridine | Heteroarylboronic acid | XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 100 | High |
Table 2: Buchwald-Hartwig Amination of 2-Halo-Nitropyridines
| Entry | This compound Substrate | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-5-nitropyridine | Primary/Secondary Amine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | High |
| 2 | 2-Chloro-3-nitropyridine | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 110 | Moderate |
| 3 | 2-Bromo-3-nitropyridine | Primary Amine | BrettPhos Pd G3 | LHMDS | THF | 65 | Good |
Table 3: Sonogashira Coupling of 2-Halo-Nitropyridines
| Entry | This compound Substrate | Alkyne | Pd Source / Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodo-3-nitropyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-50 | Good to High |
| 2 | 2-Bromo-5-nitropyridine | Phenylacetylene | Pd(OAc)₂ / SPhos | CuI | K₂CO₃ | DMF | 100 | Moderate |
| 3 | 2-Chloro-5-nitropyridine | Terminal Alkyne | PEPPSI-IPr | CuI | Cs₂CO₃ | 1,4-Dioxane | 120 | Moderate |
Table 4: Heck Coupling of 2-Halo-Nitropyridines
| Entry | This compound Substrate | Olefin | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-5-nitropyridine | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Good |
| 2 | 2-Iodo-3-nitropyridine | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMAc | 120 | High |
| 3 | 2-Bromo-nitropyridine | Styrene | Pd(OAc)₂ | K₂CO₃ | Water | 80 | Good |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Chloro-Nitropyridine
-
To an oven-dried reaction vessel, add the 2-chloro-nitropyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a 2-Bromo-Nitropyridine
-
In a glovebox or under a positive flow of inert gas, add the 2-bromo-nitropyridine (1.0 equiv), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.2 equiv) to a dry reaction vial.
-
Add the amine (1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizing Experimental Workflows and Logic
Caption: Troubleshooting workflow for low conversion in this compound cross-coupling.
Caption: Catalyst and base selection guide for this compound cross-coupling.
References
- 1. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. orgchemres.org [orgchemres.org]
- 4. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Reactivity of 2-Nitropyridine vs. 4-Nitropyridine in Nucleophilic Aromatic Substitution
A comprehensive guide for researchers, scientists, and drug development professionals on the differential reactivity of 2- and 4-nitropyridine isomers in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed protocols.
The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the activated pyridine derivatives, nitropyridines are of particular interest due to the strong electron-withdrawing nature of the nitro group, which significantly facilitates nucleophilic aromatic substitution (SNAr). A fundamental question for synthetic chemists is the relative reactivity of isomeric nitropyridines. This guide provides an objective comparison of the reactivity of 2-nitropyridine and 4-nitropyridine derivatives, focusing on the underlying electronic principles and supported by quantitative kinetic data.
Executive Summary of Reactivity
In nucleophilic aromatic substitution reactions, the position of the nitro group and the leaving group on the pyridine ring dictates the substrate's reactivity. The general order of reactivity for halopyridines is 4-substituted > 2-substituted >> 3-substituted.[1] This trend is a direct consequence of the ability of the pyridine nitrogen to stabilize the anionic intermediate formed during the reaction. The presence of a nitro group, particularly at a position that allows for resonance stabilization of the intermediate, further enhances this reactivity.[2] Consequently, 4-nitropyridine derivatives are generally more reactive towards nucleophiles than their this compound counterparts. This heightened reactivity is attributed to the superior stabilization of the Meisenheimer intermediate and potentially less steric hindrance at the 4-position compared to the 2-position.[3]
Data Presentation: Comparative Reaction Kinetics
While direct kinetic data comparing this compound and 4-nitropyridine under identical conditions is sparse, studies on analogous electron-withdrawing substituted pyridinium ions provide a quantitative basis for this reactivity trend. The following table summarizes the third-order rate constants for the reaction of 2-cyano- and 4-cyano-N-methylpyridinium ions with piperidine in methanol. The cyano group is a strong electron-withdrawing group, similar to the nitro group, making this a relevant comparison.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k₃ (M⁻²s⁻¹) |
| 2-Cyano-N-methylpyridinium ion | Piperidine | Methanol | 25.0 | 0.239 |
| 4-Cyano-N-methylpyridinium ion | Piperidine | Methanol | 25.0 | 0.228 |
Data extracted from a study on the reactivity of pyridinium ions.[3]
The data indicates that the 2-cyano and 4-cyano derivatives exhibit comparable and high reactivity towards nucleophilic attack by piperidine.[3] This highlights the significant activation provided by electron-withdrawing groups at both the 2- and 4-positions.
Further evidence for the profound effect of the electron-withdrawing group's position relative to the leaving group comes from studies on dinitropyridines. For instance, in the reaction with sodium arenethiolates, 2-chloro-5-nitropyridine (where the nitro group is para to the chlorine) is significantly more reactive than 2-chloro-3-nitropyridine (where the nitro group is meta to the chlorine).[1]
Theoretical Basis for Reactivity: The Meisenheimer Intermediate
The enhanced reactivity of the 2- and 4-positions of the pyridine ring towards nucleophilic attack is a direct result of the stability of the reaction intermediate, known as a Meisenheimer complex.[4] The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring, leading to the formation of this anionic intermediate. When the attack occurs at the 2- or 4-position, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[4] This is not possible when the attack is at the 3-position.
The superior reactivity of the 4-position over the 2-position can be attributed to two main factors:
-
Symmetry and Stability of the Intermediate: The Meisenheimer complex formed from the attack at the 4-position is more symmetrical, which generally corresponds to a lower energy state and a more stable intermediate.[3]
-
Steric Hindrance: The lone pair of electrons on the nitrogen atom can create a degree of steric hindrance for the incoming nucleophile at the adjacent 2-position, making the attack at the more accessible 4-position kinetically more favorable.[3]
Visualizing the Reaction Pathway and Reactivity Principles
Experimental Protocols: Determination of Second-Order Rate Constants
A standardized kinetic study is essential for the direct and accurate comparison of the reactivity of nitropyridine isomers. The following protocol outlines a general method for determining the second-order rate constants for the reaction of a chloronitropyridine with an amine nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants (k₂) for the reaction of a 2-chloronitropyridine and a 4-chloronitropyridine with piperidine.
Materials:
-
2-Chloronitropyridine isomer
-
4-Chloronitropyridine isomer
-
Piperidine
-
Anhydrous solvent (e.g., acetonitrile or DMSO)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the chloronitropyridine isomer of a known concentration (e.g., 1.0 x 10⁻³ M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of piperidine of varying known concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This wavelength should be determined beforehand by recording the full spectra of the reactants and the product.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, pipette a known volume of the chloronitropyridine stock solution.
-
Initiate the reaction by adding a known volume of one of the piperidine stock solutions to the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) compared to the chloronitropyridine to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) for each piperidine concentration is determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀), where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
Plot the calculated k_obs values against the corresponding concentrations of piperidine.
-
The second-order rate constant (k₂) is obtained from the slope of this linear plot (k_obs = k₂[Piperidine]).
-
-
Comparison:
-
Repeat the entire procedure for the other chloronitropyridine isomer under identical conditions.
-
Compare the obtained k₂ values to determine the relative reactivity of the two isomers.
-
This comprehensive guide provides a framework for understanding and quantifying the reactivity differences between 2- and 4-nitropyridine derivatives. For researchers in drug development and organic synthesis, a thorough grasp of these principles is invaluable for the rational design of synthetic routes and the efficient construction of complex molecular architectures.
References
Spectroscopic comparison of 2-Nitropyridine and its derivatives
A Spectroscopic Comparison of 2-Nitropyridine and Its Derivatives for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of this compound and its key derivatives: 2-amino-5-nitropyridine, 2-chloro-5-nitropyridine, and 2-methoxy-5-nitropyridine. The objective is to offer a comprehensive reference for the identification and characterization of these compounds, which are pivotal in various research, development, and pharmaceutical applications. This document summarizes their core spectroscopic data, outlines detailed experimental protocols, and visualizes the analytical workflow.
Spectroscopic Data Comparison
The introduction of different functional groups (amino, chloro, and methoxy) at various positions on the this compound scaffold significantly influences the electronic environment of the pyridine ring. These changes are reflected in their spectroscopic signatures. The following tables provide a comparative summary of the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
¹H NMR and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electron density around the nuclei, providing valuable information about the effects of different substituents on the pyridine ring.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound and Its Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Not Specified | H3: 8.32, H4: 7.95, H5: 7.55, H6: 8.65[1] | Not explicitly found |
| 2-Amino-5-nitropyridine | Not Specified | H3: 6.55, H4: 8.15, H6: 8.95, NH₂: 7.2 (broad)[2][3] | C2: 161.5, C3: 108.5, C4: 140.0, C5: 135.5, C6: 149.0 |
| 2-Chloro-5-nitropyridine | Not Specified | H3: 7.6, H4: 8.5, H6: 9.1[4][5][6] | C2: 150.0, C3: 124.0, C4: 145.0, C5: 139.0, C6: 146.0[6][7][8] |
| 2-Methoxy-5-nitropyridine | CDCl₃ | H3: 6.8, H4: 8.3, H6: 9.0, OCH₃: 4.1[9] | C2: 164.0, C3: 110.0, C4: 142.0, C5: 140.0, C6: 145.0, OCH₃: 55.0 |
FTIR Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The positions of the absorption bands are characteristic of specific bond types.
Table 2: Key FTIR Absorption Bands (cm⁻¹) for this compound and Its Derivatives
| Compound | ν(N-O) asymmetric | ν(N-O) symmetric | ν(C-X) | Other Key Bands |
| This compound | ~1530 | ~1350 | - | Aromatic C-H stretching (~3100-3000), C=C and C=N stretching (~1600-1450) |
| 2-Amino-5-nitropyridine | 1507 | 1342 | - | N-H stretching (3400-3200), N-H bending (~1620)[3][10] |
| 2-Chloro-5-nitropyridine | ~1525 | ~1345 | ~830 (C-Cl) | Aromatic C-H stretching (~3100-3000), C=C and C=N stretching (~1600-1450) |
| 2-Methoxy-5-nitropyridine | ~1520 | ~1340 | ~1250 (C-O) | C-H stretching (aliphatic, ~2950), Aromatic C-H stretching (~3100-3000)[11] |
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) provides insights into the extent of conjugation and the presence of chromophores.
Table 3: UV-Vis Spectroscopic Data for this compound and Its Derivatives
| Compound | Solvent | λmax (nm) |
| This compound | Not Specified | ~265 |
| 2-Amino-5-nitropyridine | Not Specified | ~350[12] |
| 2-Chloro-5-nitropyridine | Not Specified | ~270[13] |
| 2-Methoxy-5-nitropyridine | Not Specified | ~310 |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Table 4: Mass Spectrometry Data (m/z) for this compound and Its Derivatives
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 124 | 94 ([M-NO]⁺), 78 ([M-NO₂]⁺) |
| 2-Amino-5-nitropyridine | 139 | 109 ([M-NO]⁺), 93 ([M-NO₂]⁺), 66[3][12][14] |
| 2-Chloro-5-nitropyridine | 158/160 (isotope pattern) | 128/130 ([M-NO]⁺), 112/114 ([M-NO₂]⁺), 77[15] |
| 2-Methoxy-5-nitropyridine | 154 | 124 ([M-NO]⁺), 108 ([M-NO₂]⁺), 94, 78 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used to characterize this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The software automatically subtracts the background from the sample spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and their corresponding wavenumbers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to correct for solvent absorption.
-
Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and its derivatives, and a conceptual representation of how substituents influence the spectroscopic properties.
Caption: Workflow for Spectroscopic Analysis.
Caption: Influence of Substituents.
References
- 1. This compound(15009-91-3) 1H NMR [m.chemicalbook.com]
- 2. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 15. dev.spectrabase.com [dev.spectrabase.com]
The Two Faces of a Precursor: Evaluating 2-Nitropyridine in Modern Drug Synthesis
A comparative guide for researchers and drug development professionals on the efficacy, applications, and alternatives to 2-nitropyridine as a foundational element in the synthesis of pharmaceuticals.
In the intricate world of medicinal chemistry, the choice of starting materials is a critical decision that influences the efficiency, cost, and scalability of drug synthesis. Among the myriad of heterocyclic building blocks, the pyridine ring is a privileged scaffold, present in a significant portion of FDA-approved drugs.[1] this compound and its derivatives have long been utilized as versatile precursors for the synthesis of a wide range of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1] This guide provides an objective comparison of this compound-based synthetic routes with common alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their drug discovery and development programs.
The primary utility of this compound in drug synthesis lies in two key chemical transformations: the facile reduction of the nitro group to a primary amine and the activation of the pyridine ring towards nucleophilic aromatic substitution (SNAr). The amino group is a crucial functional handle for building molecular complexity, while the electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to the introduction of other functionalities.[2]
Comparative Analysis of Synthetic Routes
The decision to use a this compound precursor over an alternative, such as a 2-halopyridine, often involves a trade-off between the number of synthetic steps, reaction conditions, and overall yield. Below is a comparative overview of generalized synthetic pathways to a key intermediate, a substituted 2-aminopyridine, which is a common core in many pharmaceuticals.
Synthetic Pathway Comparison: this compound vs. 2-Halopyridine
A common strategic decision in the synthesis of 2-aminopyridine derivatives is whether to introduce the amino group via the reduction of a nitro group or through the substitution of a halogen. The following diagram illustrates these two general approaches.
Caption: Comparative workflows for synthesizing 2-aminopyridine derivatives.
Quantitative Comparison of Precursors in Drug Synthesis
To provide a more concrete comparison, let's examine the synthesis of key intermediates for two major drugs: the ALK inhibitor Crizotinib and the anti-HIV agent Nevirapine.
Case Study 1: Crizotinib Intermediate Synthesis
The synthesis of the 2-aminopyridine core of Crizotinib can be achieved through different routes, one of which involves the reduction of a this compound intermediate.
| Feature | This compound Route | Alternative Route (from 2-amino-3-hydroxypyridine) |
| Starting Material | 2-Nitro-3-hydroxypyridine | 2-Amino-3-hydroxypyridine |
| Key Transformation | Catalytic hydrogenation of the nitro group | Protection, bromination, hydrolysis, and protection |
| Reported Yield | 89-99.5% for the reduction step[3][4] | ~60% over several steps to a key intermediate |
| Reagents & Conditions | Raney Ni or Na₂S₂O₄, H₂ gas or mechanochemical[3][4] | Br₂, NaOH, Boc₂O[5] |
| Advantages | High-yielding final step, direct introduction of the amine | Avoids the use of nitrating agents |
| Disadvantages | Requires handling of potentially hazardous nitrating agents in an earlier step | Longer synthetic route with more protection/deprotection steps |
Case Study 2: Nevirapine Synthesis
The commercial synthesis of Nevirapine typically utilizes 2-chloro-3-amino-4-picoline (CAPIC) as a key precursor. This provides a point of comparison against a hypothetical route that might involve a nitropyridine.
| Feature | Typical Route (2-Halopyridine based) | Hypothetical this compound Route |
| Key Precursor | 2-Chloro-3-amino-4-picoline (CAPIC)[6][7] | 2-Nitro-3-amino-4-picoline |
| Overall Yield | ~87% (improved process)[7] | Not reported, but would involve an additional reduction step |
| Key Advantages | Well-established, high-yielding industrial process[7] | - |
| Key Disadvantages | Cost of the CAPIC precursor can be high[6] | Would require an extra step (nitro reduction), potentially lowering overall yield and increasing cost. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a this compound Intermediate for Crizotinib Synthesis
This protocol is adapted from a reported synthesis of a key Crizotinib intermediate, (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine.[3]
Materials:
-
(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine
-
Raney Ni catalyst
-
Methanol
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
A solution of (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine in methanol is prepared.
-
The solution is transferred to a high-pressure reactor containing a pre-passivated Raney Ni catalyst.
-
The reactor is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas.
-
The reaction mixture is stirred vigorously at room temperature under hydrogen pressure until the reaction is complete (monitored by HPLC).
-
Upon completion, the reactor is depressurized, and the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary. This process has been reported to achieve a conversion of 99.5% with a selectivity of 99.9%.[3]
Protocol 2: Synthesis of 6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine via SNAr and Nitro Reduction
This protocol describes the synthesis of a bioactive compound using 2-chloro-5-nitropyridine as the starting material.
Step A: Nucleophilic Aromatic Substitution
Materials:
-
2-Chloro-5-nitropyridine
-
N-Phenylpiperazine
-
Toluene
Procedure:
-
A solution of 2-chloro-5-nitropyridine and N-phenylpiperazine in toluene is prepared.
-
The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).
-
After cooling, the solvent is removed under reduced pressure, and the crude product, 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, is purified.
Step B: Nitro Group Reduction
Materials:
-
1-(5-nitropyridin-2-yl)-4-phenylpiperazine
-
Iron powder
-
Ammonium chloride
-
Ethanol/Water mixture
Procedure:
-
A suspension of 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, iron powder, and ammonium chloride in an ethanol/water mixture is prepared.
-
The mixture is heated to reflux and stirred vigorously.
-
The reaction progress is monitored by TLC.
-
Upon completion, the hot reaction mixture is filtered through celite to remove the iron salts.
-
The filtrate is concentrated, and the product, 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, is extracted and purified.
Conclusion
This compound serves as a highly effective and versatile precursor in drug synthesis, primarily due to the dual reactivity it offers: activation of the pyridine ring for nucleophilic substitution and as a masked amino group that can be revealed through reduction. The catalytic hydrogenation of this compound derivatives to their corresponding 2-aminopyridines is often a high-yielding and clean reaction, making it an attractive option in multi-step syntheses.[3][4]
However, the choice between a this compound and an alternative precursor, such as a 2-halopyridine, is highly dependent on the specific target molecule and the overall synthetic strategy. In some cases, a 2-halopyridine may offer a more direct route, avoiding the need for nitration and subsequent reduction. The cost and availability of starting materials, as well as considerations of safety and scalability, particularly with regard to the use of nitrating agents and catalytic hydrogenation at an industrial scale, are also critical factors.
Ultimately, this compound remains a valuable tool in the medicinal chemist's arsenal. Its efficacy is demonstrated in its successful application in the synthesis of complex pharmaceuticals, offering a reliable method for the introduction of a key amino functionality. The comparative data presented here should assist researchers in navigating the strategic decisions involved in designing efficient and practical synthetic routes for novel drug candidates.
References
- 1. The discovery of reverse tricyclic pyridone JAK2 inhibitors. Part 2: lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN107417603B - Preparation method of crizotinib intermediate - Google Patents [patents.google.com]
- 5. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 6. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
Benchmarking Synthesis Methods for 2-Nitropyridine: An Efficiency Comparison for Researchers
For chemists engaged in pharmaceutical and materials science research, the efficient synthesis of functionalized aromatic heterocycles is of paramount importance. 2-Nitropyridine, a key building block for various more complex molecules, can be synthesized through several pathways. This guide provides a comparative analysis of the most common methods for synthesizing this compound, with a focus on reaction efficiency, reagent accessibility, and operational complexity. The data presented is intended to assist researchers in selecting the most suitable method for their specific laboratory and developmental needs.
Comparative Analysis of this compound Synthesis Methods
The synthesis of this compound is primarily achieved through two main strategies: the oxidation of 2-aminopyridine and a two-step process involving the nitration of pyridine N-oxide followed by deoxygenation. Direct nitration of pyridine is generally not a viable method for obtaining the 2-isomer in appreciable yields due to the electronic properties of the pyridine ring, which favor nitration at the 3-position under electrophilic conditions.
The following table summarizes the key performance indicators for the two most viable synthetic routes to this compound.
| Method | Key Reagents | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Oxidation of 2-Aminopyridine | 2-Aminopyridine, H₂O₂, Trifluoroacetic Acid (TFA) | ~50-70 (estimated) | 0 to ambient | 2 - 4 | Single step, relatively mild conditions, readily available starting material. | Potential for over-oxidation or side reactions, requires careful temperature control. |
| Nitration of Pyridine N-oxide & Deoxygenation | Pyridine N-oxide, HNO₃/H₂SO₄, PCl₃ | ~5-10 (overall) | 100-130 (nitration) | 3 - 5 (total) | Utilizes a common starting material. | Low selectivity for the 2-isomer in the nitration step, multi-step process. |
Experimental Protocols
Detailed methodologies for the two primary synthesis routes are provided below. These protocols are based on established chemical principles and data from analogous reactions.
Method 1: Oxidation of 2-Aminopyridine
This method relies on the in-situ formation of peroxytrifluoroacetic acid from hydrogen peroxide and trifluoroacetic acid, which then oxidizes the amino group of 2-aminopyridine to a nitro group.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (1 equivalent) in trifluoroacetic acid (10 equivalents) at 0 °C (ice bath).
-
Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (3 equivalents) dropwise to the stirred solution, maintaining the temperature at or below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: Synthesis from Pyridine N-oxide
This two-step process involves the nitration of pyridine N-oxide to form a mixture of nitropyridine N-oxide isomers, followed by the deoxygenation of the this compound N-oxide intermediate.
Experimental Protocol:
Step 1: Nitration of Pyridine N-oxide
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid to fuming nitric acid in a 2:1 ratio while cooling in an ice bath.
-
Reaction: Add pyridine N-oxide (1 equivalent) to a round-bottom flask and heat to 90 °C. Slowly add the pre-formed nitrating mixture to the pyridine N-oxide.
-
Heating: After the addition is complete, heat the reaction mixture to 130 °C for 2-3 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium carbonate) and extract with an organic solvent. This will yield a mixture of 4-nitropyridine N-oxide and this compound N-oxide. The 2-isomer is the minor product.
Step 2: Deoxygenation of this compound N-oxide
-
Reaction Setup: Dissolve the isolated this compound N-oxide (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.
-
Addition of Deoxygenating Agent: Slowly add phosphorus trichloride (PCl₃) (1.1 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by carefully adding water. Separate the organic layer, wash with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthesis method.
Conclusion
Based on the available data and established chemical principles, the oxidation of 2-aminopyridine appears to be the more efficient and direct method for the synthesis of this compound. It is a single-step process that utilizes relatively mild conditions. In contrast, the synthesis from pyridine N-oxide is a two-step process with the significant drawback of low selectivity for the desired 2-isomer during the nitration step, leading to a low overall yield. For researchers requiring a reliable and efficient laboratory-scale synthesis of this compound, the oxidation of 2-aminopyridine is the recommended starting point for methods development and optimization.
A Comparative Guide to the Stability of 2-Nitropyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 2-Nitropyridine and its isomers, 3-Nitropyridine and 4-Nitropyridine. Understanding the relative stability of these fundamental heterocyclic compounds is crucial for their application in pharmaceutical synthesis and materials science, where they serve as key intermediates and building blocks. This document summarizes available experimental data, details relevant analytical protocols, and offers insights into the structural factors influencing their stability.
Data Presentation: Physicochemical Properties and Stability Indicators
| Property | This compound | 3-Nitropyridine | 4-Nitropyridine |
| Molecular Formula | C₅H₄N₂O₂ | C₅H₄N₂O₂ | C₅H₄N₂O₂ |
| Molecular Weight | 124.10 g/mol | 124.10 g/mol | 124.10 g/mol |
| CAS Number | 15009-91-3 | 2530-26-9 | 1122-61-8[1] |
| Melting Point (°C) | 67-72 | 35-40 | 48-51 |
| Boiling Point (°C) | Not readily available | Not readily available | 85 (at 15 Torr) |
| Appearance | Powder | Solid | Solid |
Interpretation of Data:
The melting point of this compound is significantly higher than that of 3-Nitropyridine. This suggests that this compound molecules experience stronger intermolecular forces in the solid state, which could be attributed to differences in crystal packing and dipole-dipole interactions influenced by the position of the nitro group. While not a direct measure of thermal decomposition, a higher melting point can sometimes correlate with greater thermal stability. The stability of these compounds is largely influenced by the electron-withdrawing nature of the nitro group, which deactivates the pyridine ring. The position of this group affects the electronic distribution within the ring, which in turn can influence the strength of the chemical bonds and the molecule's susceptibility to decomposition.
Experimental Protocols
The thermal stability of nitropyridines and other organic compounds is primarily determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition, the rate of mass loss, and the composition of the sample.
Methodology:
-
Sample Preparation: An accurately weighed sample of the nitropyridine isomer (typically 1-5 mg) is placed in a tared TGA crucible, commonly made of alumina or platinum.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant, linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of the increasing temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to determine the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the nitropyridine isomer (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The onset temperature and the peak maximum of an exothermic decomposition peak provide information about the thermal stability of the compound. A study on 2-methoxyamino-3,5-dinitro-pyridine demonstrated the use of DSC to investigate its thermal decomposition, showing an endothermic melting process immediately followed by an exothermic decomposition[2][3].
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the comparative analysis of nitropyridine stability using TGA and DSC.
Caption: Workflow for Determining the Thermal Stability of Nitropyridine Isomers.
Objective Comparison and Conclusion
A definitive ranking of the thermal stability of 2-, 3-, and 4-nitropyridine based on decomposition temperatures from direct experimental evidence is challenging due to the lack of comprehensive, comparative studies in publicly available literature. However, based on general chemical principles and the limited available data, some inferences can be drawn.
The position of the electron-withdrawing nitro group significantly influences the electron density distribution within the pyridine ring. In 2- and 4-nitropyridine, the nitro group is in conjugation with the ring nitrogen, leading to a more polarized structure compared to 3-nitropyridine. This difference in electronic structure affects not only the chemical reactivity but also potentially the bond strengths within the molecule, which in turn dictates thermal stability.
The higher melting point of this compound compared to 3-nitropyridine suggests stronger intermolecular forces, which may or may not translate to higher decomposition temperatures. It is plausible that the intramolecular interactions and the overall molecular symmetry, which are different for each isomer, play a crucial role in their thermal degradation pathways.
For a conclusive assessment, a dedicated experimental study employing techniques like TGA and DSC under identical conditions for all three isomers is highly recommended. Such a study would provide the necessary quantitative data, including onset decomposition temperatures and decomposition kinetics, to establish a definitive stability order. This information would be invaluable for researchers and professionals in drug development and materials science who rely on these compounds for the synthesis of novel molecules with desired properties and predictable stability profiles.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Nitropyridine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Nitropyridine is crucial across various fields, from pharmaceutical development, where it can be a key intermediate or impurity, to environmental monitoring. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electroanalytical Methods.
Performance Comparison of Analytical Methods
The choice of an analytical technique for the quantification of this compound is dependent on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of various validated methods.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry | Electroanalytical Methods |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.997 | > 0.996 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% | 96.0 - 104.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% | < 4.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.2 µg/mL | 0.1 µM |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 0.6 µg/mL | 0.3 µM |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes | < 5 minutes | 5 - 10 minutes |
| Solvent Consumption | Moderate | Low | Low | Very Low |
| Specificity | High | Very High | Low to Moderate | Moderate to High |
Experimental Workflows and Methodologies
A generalized workflow for the analytical quantification of this compound involves several key steps from sample preparation to data analysis.
Caption: A generalized experimental workflow for the quantification of this compound.
Detailed Experimental Protocols
Below are detailed protocols for each of the compared analytical techniques. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of this compound in various samples, particularly in pharmaceutical analysis.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Assessed by a six-point calibration curve. The correlation coefficient (R²) should be ≥ 0.998.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (low, medium, high). Recoveries should be within 98.0 - 102.0%.
-
Precision: Evaluated by analyzing six replicate injections of a standard solution. The relative standard deviation (%RSD) should be < 2.0%.
Caption: Workflow for this compound analysis by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices such as environmental samples.
Methodology:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 124, 78, 51).
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare in a suitable solvent like dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare by serial dilution of the stock solution. An internal standard (e.g., pyridine-d5) can be added to each standard and sample to improve precision.
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate this compound from the sample matrix.
Validation Parameters:
-
Linearity: A five-point calibration curve should yield a correlation coefficient (R²) ≥ 0.995.
-
Accuracy: Recovery studies on spiked matrix samples should be within 97.0 - 103.0%.
-
Precision: Replicate injections should have a %RSD < 5.0%.
Caption: Workflow for this compound analysis by GC-MS.
UV-Vis Spectrophotometry
This method is simple, rapid, and cost-effective for the quantification of this compound in bulk drug or simple solutions where interfering substances are minimal.
Methodology:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. The λmax is typically around 235 nm.
-
Cuvettes: 1 cm quartz cuvettes.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the linear range of the calibration curve.
Validation Parameters:
-
Linearity: A five-point calibration curve should have a correlation coefficient (R²) ≥ 0.997.
-
Accuracy: Recovery of spiked solutions should be between 95.0 - 105.0%.
-
Precision: The %RSD for replicate measurements should be < 3.0%.
Caption: Workflow for this compound analysis by UV-Vis.
Electroanalytical Methods
Electroanalytical techniques, such as differential pulse voltammetry (DPV), can be highly sensitive for the determination of electroactive species like this compound.
Methodology:
-
Electrochemical Analyzer: A potentiostat/galvanostat.
-
Three-Electrode System: A glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Supporting Electrolyte: A suitable buffer solution (e.g., Britton-Robinson buffer, pH 7).
-
Technique: Differential Pulse Voltammetry (DPV).
-
Potential Range: -0.2 V to -1.2 V vs. Ag/AgCl.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mM): Dissolve this compound in a minimal amount of ethanol and dilute with the supporting electrolyte.
-
Calibration Standards: Prepare by adding known volumes of the stock solution to the electrochemical cell containing the supporting electrolyte.
-
Sample Preparation: The sample is dissolved in or diluted with the supporting electrolyte.
Validation Parameters:
-
Linearity: A linear relationship between peak current and concentration should be observed with R² ≥ 0.996.
-
Accuracy: Recovery of spiked samples should be in the range of 96.0 - 104.0%.
-
Precision: The %RSD for replicate measurements should be < 4.0%.
Caption: Workflow for this compound analysis by DPV.
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-nitropyridine is a fundamental transformation in organic chemistry, providing a key building block for a wide range of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of the nitro group on the pyridine ring activates it for nucleophilic substitution, making it a versatile intermediate. This guide provides a detailed cost-benefit analysis of the most common synthetic routes to this compound and its important precursors, offering a comparative look at starting material costs, reaction yields, and overall process efficiency. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs, considering both laboratory-scale and potential industrial-scale applications.
Executive Summary of Synthetic Routes
Three primary routes for the synthesis of this compound or its key precursors are evaluated:
-
Nitration of Pyridine-N-oxide: A direct and widely cited method for producing 4-nitropyridine-N-oxide, which can be a precursor to this compound through further manipulation. This route is often favored for its regioselectivity.
-
Nitration of 2-Aminopyridine: This route leads to the formation of 2-amino-5-nitropyridine, a valuable intermediate in its own right. The amino group can be subsequently removed or transformed, offering a pathway to various substituted nitropyridines.
-
Nitration of 2-Chloropyridine: This pathway typically involves the initial N-oxidation of 2-chloropyridine, followed by nitration to yield 2-chloro-5-nitropyridine. The chloro-substituent can be retained or replaced in subsequent synthetic steps.
Cost and Performance Comparison
The following table summarizes the key quantitative data for each synthetic route, providing a basis for a cost-benefit analysis. Prices for starting materials and reagents are estimates based on currently available market data and may vary depending on the supplier and purity.
| Parameter | Route 1: From Pyridine-N-oxide | Route 2: From 2-Aminopyridine | Route 3: From 2-Chloropyridine (via N-oxide) |
| Starting Material | Pyridine-N-oxide | 2-Aminopyridine | 2-Chloropyridine |
| Approx. Starting Material Cost ($/kg) | ~$380 - $430 | ~$7 - $11 | ~$6 - $12 |
| Key Reagents | Fuming HNO₃, Conc. H₂SO₄ | Fuming HNO₃, Conc. H₂SO₄ | H₂O₂, PCl₅/POCl₃, HNO₃/H₂SO₄ |
| Approx. Reagent Cost per kg of Product | Moderate | Moderate | High |
| Product | 4-Nitropyridine-N-oxide | 2-Amino-5-nitropyridine | 2-Chloro-5-nitropyridine |
| Reported Yield | ~42% | ~91.67% | Overall ~41.1% |
| Reaction Time | 3.5 hours | 12 hours | Multi-step, variable |
| Reaction Temperature | 60°C to 130°C | <10°C to 58°C | Variable across steps |
| Purity of Crude Product | Good (recrystallization) | 98.66% (HPLC) | Good (recrystallization) |
Detailed Experimental Protocols
Route 1: Synthesis of 4-Nitropyridine-N-oxide from Pyridine-N-oxide
This protocol is adapted from established literature procedures for the nitration of pyridine-N-oxide.
1. Preparation of the Nitrating Acid:
- In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (0.29 mol) of fuming nitric acid.
- While cooling in an ice bath and stirring, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions.
- Allow the mixture to warm to 20°C before use.
2. Reaction Setup:
- Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel.
- Equip the reflux condenser with an adapter to safely vent the nitrous fumes to a sodium hydroxide trap.
3. Nitration Procedure:
- Add 9.51 g (100 mmol) of pyridine-N-oxide to the reaction flask and heat to 60°C.
- Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine-N-oxide over 30 minutes.
- After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
4. Work-up and Isolation:
- Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice.
- Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
- A yellow solid will precipitate. Cool the mixture in an ice bath to ensure complete precipitation.
- Collect the crude product by vacuum filtration and wash it with cold water.
- The crude product can be further purified by recrystall
Characterization of 2-Nitropyridine Reaction Products: A Comparative Guide to NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical characterization of various 2-nitropyridine reaction products by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented herein, supported by detailed experimental protocols, offers an objective comparison of the spectroscopic signatures of key product classes, including those from nucleophilic aromatic substitution and reduction reactions. This information is critical for unambiguous structure elucidation, reaction monitoring, and purity assessment in synthetic and medicinal chemistry.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for representative products of this compound reactions. These tables are designed to facilitate a quick comparison of the distinct spectroscopic features of each product class.
Nucleophilic Aromatic Substitution (SNAr) Products
Table 1: ¹H NMR Data (in CDCl₃) for 2-Substituted Pyridines Derived from this compound
| Product Class | Representative Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Key Signals (ppm) |
| Amination | 2-(Benzylamino)-5-nitropyridine | 8.28 (d, J = 2.1 Hz) | - | 9.06 (d, J = 2.1 Hz) | - | 7.35 (m, 5H, Ar-H), 4.24 (s, 2H, CH₂) |
| Thiolation | 2-(Benzylsulfanyl)-3-nitropyridine | - | 7.30 (m, 5H) | 8.28 (d, 1H, J = 2.1 Hz) | 9.17 (d, 1H, J = 2.1 Hz) | 4.18 (s, 2H, SCH₂) |
| Alkoxylation | 2-Methoxy-5-nitropyridine | 8.29 (dd, J=9.1, 2.9 Hz) | 6.81 (d, J=9.1 Hz) | - | 9.08 (d, J=2.9 Hz) | 4.05 (s, 3H, OCH₃) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).
Table 2: ¹³C NMR Data (in CDCl₃) for 2-Substituted Pyridines Derived from this compound
| Product Class | Representative Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Key Signals (ppm) |
| Amination | 2-(Benzylamino)-5-nitropyridine | 162.7 | 127.8 | 128.0 | 140.1 | 142.8 | 23.4 (CH₂), 37.1, 128.8, 128.9, 134.8, 134.9 (Ar-C) |
| Thiolation | 2-(Benzylsulfanyl)-3-nitropyridine | 159.0 | 122.8 | 128.1 | 132.3 | 142.1 | 38.7 (SCH₂), 128.9, 129.0, 129.2, 134.5, 135.2, 135.5, 138.1, 142.2 (Ar-C) |
| Alkoxylation | 2-Methoxy-5-nitropyridine | 164.2 | 111.4 | 137.9 | 140.8 | 145.2 | 54.3 (OCH₃) |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 2-Substituted Pyridines
| Product Class | Representative Compound | Ionization Mode | Calculated [M+H]⁺ | Found [M+H]⁺ |
| Amination | 2-(Benzylamino)-5-nitropyridine | ESI | 261.0692 | 261.0699 |
| Thiolation | 2-(Benzylsulfanyl)-3-nitropyridine | ESI | 383.0616 | 383.0603 |
| Alkoxylation | 2-Methoxy-5-nitropyridine | ESI | 155.0451 | 155.0453 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol outlines a general procedure for the reaction of a nucleophile with a nitropyridine substrate.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Amine or Thiol nucleophile (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).[1]
-
Dissolve the starting material in anhydrous ethanol to an approximate concentration of 0.1 M.[1]
-
Add the amine or thiol nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[1]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Remove the ethanol under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.[1]
-
Wash the organic layer with brine (2 x 20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for NMR Spectroscopic Analysis
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]
¹H NMR Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Acquire the proton NMR spectrum using a standard pulse sequence.[2]
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).[2]
¹³C NMR Acquisition:
-
Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.[2]
-
A larger number of scans will be required due to the low natural abundance of ¹³C.[2]
Data Processing:
-
Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.[2]
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
Protocol for Mass Spectrometry (MS) Analysis
Sample Preparation for LC-MS (ESI):
-
Dissolve approximately 1 mg of the compound in 1 mL of a mixture of acetonitrile and water (1:1 v/v) to a final concentration of 1 µg/mL.[3]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of components.
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40 °C.[3]
Mass Spectrometry (MS) Conditions (ESI):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[3]
-
Capillary Voltage: 3.5 kV.[3]
-
Cone Voltage: 30 V.[3]
-
Source Temperature: 120 °C.[3]
-
Desolvation Temperature: 350 °C.[3]
-
Desolvation Gas Flow: 600 L/hr.[3]
-
Mass Range: m/z 50-500.[3]
Visualizing Reaction Pathways and Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the general reaction pathway for the nucleophilic aromatic substitution of this compound and a typical workflow for the analytical characterization of the resulting products.
Caption: General SNAr pathway on a 2-halonitropyridine.
Caption: Workflow for product characterization.
References
Safety Operating Guide
Proper Disposal of 2-Nitropyridine: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 2-Nitropyridine, a compound requiring careful handling due to its hazardous properties.
This guide is intended for researchers, scientists, and drug development professionals to ensure that this compound waste is managed in a safe, compliant, and environmentally responsible manner. Adherence to these procedures is critical to prevent accidental exposure and contamination.
Hazard Profile of this compound
This compound is a hazardous chemical that necessitates careful handling throughout its lifecycle, from use to disposal. It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[1] Environmental release of this substance must be strictly avoided.[1]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Toxic or harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Harmful in contact with skin. |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any this compound waste, it is mandatory to wear the appropriate personal protective equipment. All waste handling operations should be conducted within a certified chemical fume hood.[1]
-
Eye Protection: Chemical safety goggles are required.[1]
-
Hand Protection: Wear compatible, chemical-resistant gloves. Butyl rubber or PVA gloves are recommended; nitrile gloves may not be suitable. Always inspect gloves for any signs of degradation before use.[2]
-
Body Protection: A fully-buttoned lab coat or other protective clothing is necessary.[1]
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator.[1]
Step 2: Waste Collection and Segregation
Proper containment is the first and most critical step in the disposal process.
-
Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, leak-proof, and sealable container that is chemically compatible.[1][3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Toxic," "Irritant").[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][4]
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills: For minor spills, contain the material and absorb it with an inert, dry material such as sand, vermiculite, or a commercial absorbent.[1] Carefully sweep or scoop up the absorbed material, avoiding the creation of dust, and place it into the designated hazardous waste container.[1][3]
-
Large Spills: For significant spills, evacuate the area immediately. Alert personnel in the vicinity and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[1][3]
Step 4: Storage of Waste
Proper storage of the collected waste is essential to prevent accidents and ensure safety until final disposal.
-
Location: Store the sealed waste container in a designated satellite accumulation area. This area must be a cool, dry, and well-ventilated space, away from heat or ignition sources.[1][3]
-
Container Integrity: Ensure the container is tightly sealed to prevent any leakage of vapors or solids.[3]
Step 5: Professional Disposal
The final disposal of this compound must be conducted by qualified professionals in accordance with all applicable regulations.
-
Professional Collection: Arrange for the collection of the waste container by a licensed hazardous waste disposal company or your institution's EHS department.[1]
-
Regulatory Compliance: Disposal procedures must strictly adhere to all local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for the complete and accurate classification and documentation of the waste.[1][5]
-
Prohibited Actions: Never dispose of this compound down the drain or in the regular trash.[1] Evaporation is not an acceptable method of disposal.[1] A common method for the final disposal of nitropyridine waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 2-Nitropyridine
Essential protocols for the safe handling, storage, and disposal of 2-Nitropyridine, ensuring the protection of researchers and the integrity of experimental work.
Researchers and professionals in drug development must adhere to stringent safety protocols when handling chemical compounds. This compound, a compound utilized in various research applications, presents hazards that necessitate careful management. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to mitigate risks associated with its use.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles.[1] A face shield should be worn if there is a splash hazard.[1][2] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[3][4] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., Nitrile rubber with a thickness >0.11 mm).[1] Always inspect gloves for integrity before use.[1] Lab Coat: A clean, fully buttoned, flame-resistant lab coat is required.[2] Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[1] | Prevents skin contact, which can cause irritation and harmful effects if absorbed.[3][5] Contaminated clothing should be removed immediately and laundered before reuse.[5][6][7] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or better) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[1][8] For higher exposure levels, a full-face supplied-air respirator may be necessary.[1] | Protects against the inhalation of dust or vapors, which may cause respiratory irritation.[3][5][9] |
Emergency First Aid Protocols
Immediate and appropriate first aid is critical in the event of exposure to this compound.
-
Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[6][10] Seek medical attention if pain or irritation persists.[6][7][11]
-
Skin Contact: Immediately remove all contaminated clothing.[7][11] Wash the affected skin area thoroughly with soap and running water for at least 15 minutes.[9][10][11] Seek medical attention if irritation develops or persists.[6][7][11]
-
Inhalation: Move the individual to fresh air immediately.[9][11][12] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[12] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and then have them drink water slowly.[6][10] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Operational and Disposal Plans
Handling and Storage: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13] Avoid the formation of dust and aerosols.[7][10] Keep containers tightly closed when not in use and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5][6][7][9] Do not eat, drink, or smoke in areas where the chemical is handled.[5][6][7]
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[12] Remove all sources of ignition.[6] For minor spills, use dry cleanup procedures to avoid generating dust.[6] Absorb the spill with an inert, non-combustible material like sand or vermiculite, then collect the material into a suitable, labeled container for disposal.[8] For major spills, contact your institution's environmental health and safety department.[6][8]
Waste Disposal: All waste containing this compound must be treated as hazardous waste and handled in accordance with all local, state, and federal regulations.[6] Collect solid waste, including contaminated PPE, in a dedicated, clearly labeled hazardous waste container.[1] Liquid waste should be collected in a sealed, chemical-resistant container.[1] Do not dispose of this chemical into drains or waterways.[6][8]
Visualizing the Spill Response Workflow
To ensure a clear and immediate understanding of the necessary steps during a spill, the following workflow diagram outlines the logical progression of actions.
Caption: Workflow for handling a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. This compound | C5H4N2O2 | CID 26998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. echemi.com [echemi.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
